4-(2-Chlorophenyl)cyclohexan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-chlorophenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYQZEPMJGRCRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599362 | |
| Record name | 4-(2-Chlorophenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180005-03-2 | |
| Record name | 4-(2-Chlorophenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Aryl-Substituted Cyclohexanones: Focus on 2-(2-Chlorophenyl)cyclohexan-1-one
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 2-(2-Chlorophenyl)cyclohexan-1-one, a key intermediate in the synthesis of the anesthetic ketamine.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of 2-(2-Chlorophenyl)cyclohexan-1-one.
| Property | Value | Source |
| CAS Number | 91393-49-6 | [1] |
| Molecular Formula | C₁₂H₁₃ClO | [2] |
| Molecular Weight | 208.68 g/mol | [2] |
| IUPAC Name | 2-(2-chlorophenyl)cyclohexan-1-one | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in common organic solvents like ethanol and ether; limited solubility in water | [1] |
Synthesis and Experimental Protocols
2-(2-Chlorophenyl)cyclohexan-1-one is a crucial precursor in the synthesis of ketamine and its analogs.[3][4] Several synthetic routes have been developed, with the palladium-catalyzed α-arylation of cyclohexanone being a prominent method.
Experimental Protocol: Palladium-Catalyzed α-Arylation of Cyclohexanone
This protocol is adapted from a method described for the synthesis of α-arylated ketones.[5]
Materials:
-
1-bromo-2-chlorobenzene
-
Cyclohexanone
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Caesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-chlorobenzene, cyclohexanone, caesium carbonate, Xantphos, and tris(dibenzylideneacetone)dipalladium(0).
-
Add anhydrous toluene to the flask.
-
Stir the reaction mixture at 80°C.
-
Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is cooled to room temperature.
-
The crude product is then purified using column chromatography to yield 2-(2-chlorophenyl)cyclohexan-1-one.
A reported yield for this reaction is 51% (unoptimized).[5]
Role in Drug Development and Signaling Pathways
2-(2-Chlorophenyl)cyclohexan-1-one is primarily recognized as a key intermediate in the synthesis of ketamine, a well-known N-methyl-D-aspartate (NMDA) receptor antagonist.[3][6] Ketamine itself has a significant impact on various signaling pathways, primarily by blocking the NMDA receptor, which plays a crucial role in synaptic plasticity and neurotransmission. The synthesis of ketamine from 2-(2-chlorophenyl)cyclohexan-1-one is a critical step in the production of this widely used anesthetic and antidepressant.[3][7]
The general synthetic pathway from this precursor to ketamine and its primary metabolite, norketamine, is a key workflow in pharmaceutical development.
Caption: A simplified workflow for the synthesis of Ketamine from 2-(2-Chlorophenyl)cyclohexan-1-one.
Experimental Workflow: Synthesis and Purification
The overall experimental process for synthesizing and purifying 2-(2-Chlorophenyl)cyclohexan-1-one involves several key stages, from the initial reaction setup to the final isolation of the pure compound.
Caption: A flowchart illustrating the key stages in the synthesis and purification of the target compound.
References
- 1. 2-(2-Chlorophenyl)cyclohexan-1-one | 91393-49-6 | Benchchem [benchchem.com]
- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. 2-(2-CHLOROPHENYL)-2-(METHYLAMINO)CYCLOHEXAN-1-ONE | 100477-72-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Spectroscopic Data for 4-(2-Chlorophenyl)cyclohexan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-Chlorophenyl)cyclohexan-1-one. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from the closely related analogue, 4-phenylcyclohexanone, and incorporates predicted shifts based on established principles of spectroscopy. This approach provides a robust framework for the characterization of this compound.
Molecular Structure
This compound is a derivative of cyclohexanone featuring a 2-chlorophenyl substituent at the 4-position. The presence of the chloro-substituent on the aromatic ring is expected to influence the electronic environment and, consequently, the spectroscopic properties of the molecule compared to its unsubstituted counterpart, 4-phenylcyclohexanone.
Spectroscopic Data
The following tables summarize the expected and comparative spectroscopic data for this compound. The data for 4-phenylcyclohexanone is provided as a reference.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Proton Assignment | 4-Phenylcyclohexanone (CDCl₃, ppm) | This compound (Predicted, CDCl₃, ppm) | Multiplicity |
| H-2, H-6 (axial) | ~ 2.55 | ~ 2.55-2.65 | m |
| H-2, H-6 (equatorial) | ~ 2.35 | ~ 2.35-2.45 | m |
| H-3, H-5 (axial) | ~ 2.15 | ~ 2.15-2.25 | m |
| H-3, H-5 (equatorial) | ~ 1.95 | ~ 1.95-2.05 | m |
| H-4 | ~ 3.00 | ~ 3.10-3.20 | tt |
| Aromatic H | 7.20-7.40 | 7.15-7.45 | m |
Note: Predictions are based on the analysis of substituent effects on the chemical shifts of 4-phenylcyclohexanone.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon Assignment | 4-Phenylcyclohexanone (CDCl₃, ppm) [1] | This compound (Predicted, CDCl₃, ppm) |
| C=O (C-1) | ~ 211.0 | ~ 210.5 |
| C-2, C-6 | ~ 41.5 | ~ 41.0 |
| C-3, C-5 | ~ 34.0 | ~ 33.5 |
| C-4 | ~ 44.0 | ~ 43.5 |
| Aromatic C (quaternary) | ~ 145.0 | ~ 143.0 (C-1'), ~134.0 (C-2') |
| Aromatic CH | 126.0-129.0 | 127.0-131.0 |
Note: The presence of the chlorine atom is expected to cause a downfield shift for the carbon to which it is attached (C-2') and minor shifts for the other aromatic carbons.
Table 3: Infrared (IR) Spectroscopy Data (Predicted)
| Functional Group | 4-Phenylcyclohexanone (cm⁻¹) [2] | This compound (Predicted, cm⁻¹) | Vibrational Mode |
| C=O | ~ 1715 | ~ 1715 | Stretch |
| C-H (aromatic) | 3000-3100 | 3000-3100 | Stretch |
| C-H (aliphatic) | 2850-3000 | 2850-3000 | Stretch |
| C=C (aromatic) | 1450-1600 | 1450-1600 | Stretch |
| C-Cl | N/A | 750-800 | Stretch |
Table 4: Mass Spectrometry (MS) Data (Predicted)
| Ion | 4-Phenylcyclohexanone (m/z) | This compound (Predicted, m/z) | Description |
| [M]⁺ | 174 | 208/210 | Molecular ion (³⁵Cl/³⁷Cl isotopes) |
| [M-C₂H₄O]⁺ | 130 | 164/166 | McLafferty rearrangement product |
| [C₆H₅-CH=CH₂]⁺ | 104 | 138/140 | Phenyl vinyl cation |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 4-arylcyclohexanones is the Robinson annulation. An alternative is the conjugate addition of an organometallic reagent to a cyclohexenone derivative.
-
Method: Conjugate Addition
-
Preparation of the Grignard Reagent: 2-Chlorobromobenzene is reacted with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) to form 2-chlorophenylmagnesium bromide.
-
Michael Addition: The prepared Grignard reagent is then added to a solution of cyclohex-2-en-1-one in the presence of a copper(I) catalyst (e.g., CuI) at low temperature (-78 °C to 0 °C).
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a NaCl plate or as a KBr pellet.
-
Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI).
Mandatory Visualizations
Below are diagrams representing the logical workflow for the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Spectroscopic characterization workflow.
References
A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-arylcyclohexanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant interest for their potential in the development of novel therapeutics for a range of diseases, including cancer, inflammation, and microbial infections. This technical guide provides a comprehensive literature review of 4-arylcyclohexanone derivatives, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the underlying signaling pathways.
Synthesis of 4-Arylcyclohexanone Derivatives
A prominent and versatile method for the synthesis of 4-arylcyclohexanone derivatives is the Robinson annulation . This reaction involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring.[1][2][3][4]
A typical synthetic workflow for obtaining 4-arylcyclohexanone derivatives is illustrated below.
Caption: General workflow for the synthesis of 4-arylcyclohexenone derivatives via Robinson annulation.
Biological Activities of 4-Arylcyclohexanone Derivatives
Derivatives of 4-arylcyclohexanone have been extensively evaluated for their therapeutic potential, exhibiting significant anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of 4-arylcyclohexanone derivatives against a variety of cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 (Colon) | 7.83 | [5] |
| Ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 (Colon) | 89.39 | [5] |
| Ethyl 3-(2-hydroxy-4-methoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 (Colon) | 110.81 | [5] |
| Diethyl-4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate | - | - | [6] |
Anti-inflammatory Activity
The anti-inflammatory properties of 4-arylcyclohexanone derivatives have been demonstrated in both in vitro and in vivo models. A key mechanism of action is the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[6][7] One study showed that a specific aryl-cyclohexanone derivative inhibited the phosphorylation of the p65 subunit of NF-κB.[6][7]
The diagram below illustrates the proposed mechanism of NF-κB inhibition by 4-arylcyclohexanone derivatives.
Caption: Proposed mechanism of NF-κB inhibition by 4-arylcyclohexanone derivatives.
Quantitative data from in vivo anti-inflammatory studies are presented in the table below.
| Compound/Derivative | Animal Model | Dose | % Edema Inhibition | Reference |
| DM-A (Aurone Derivative) | Carrageenan-induced paw edema | 20 mg/kg | 60.89% | |
| 4-Methylcyclopentadecanone | Carrageenan-induced paw edema | 16 mg/kg | Significant inhibition | [8] |
Antimicrobial Activity
4-Arylcyclohexanone derivatives have also shown promise as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 16 | Streptococcus pyogenes | 25 | [9] |
| Compound 19 | Pseudomonas aeruginosa | 25 | [9] |
| Compound 4a-d | Bacillus subtilis | 32 | [10] |
| Compound 4a-d | Staphylococcus epidermis | 32 | [10] |
| Oxygenated cyclohexanone derivative | Ralstonia solanacearum | 15.6 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this review.
Synthesis of 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone via Robinson Annulation[14]
Materials:
-
trans-Chalcone
-
Ethyl acetoacetate
-
Sodium hydroxide
-
95% Ethanol
-
Acetone
Procedure:
-
Dissolve trans-chalcone and ethyl acetoacetate in 95% ethanol in a flask.
-
Add a solution of sodium hydroxide in water to the flask.
-
Reflux the mixture for 1 hour.
-
After cooling, isolate the crude product.
-
Recrystallize the crude product from acetone to obtain the purified 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Aryl-Cyclohexanones and their Derivatives on Macrophage Polarization In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effects of 4-methylcyclopentadecanone on edema models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 13C NMR Spectral Assignment for 4-(2-Chlorophenyl)cyclohexan-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides valuable information about the number of non-equivalent carbon atoms and their chemical environments within a molecule. This application note provides a detailed protocol for the acquisition and interpretation of the 13C NMR spectrum of 4-(2-Chlorophenyl)cyclohexan-1-one, a substituted cyclohexanone derivative. The assignment of each carbon signal is explained based on established principles of 13C NMR spectroscopy, including chemical shift theory and the effects of substituents.
Experimental Protocols
A standard protocol for acquiring a 13C NMR spectrum of this compound is outlined below.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.
-
Sample Concentration: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent.
-
Solvent Selection: Deuterated chloroform (CDCl3) is a common choice as it is a good solvent for many organic compounds and its carbon signal appears as a characteristic triplet at approximately 77 ppm, which can be used as an internal reference. Other deuterated solvents such as acetone-d6, DMSO-d6, or benzene-d6 may also be used depending on the solubility of the compound.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
Nucleus: Observe the 13C nucleus.
-
Experiment Type: A standard proton-decoupled 13C NMR experiment is typically performed to obtain a spectrum with single lines for each non-equivalent carbon atom.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is generally sufficient to cover the entire range of 13C chemical shifts for organic molecules.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially for quaternary carbons.
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are usually adequate to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the solvent peak (e.g., CDCl3 at 77.16 ppm) or the TMS peak to 0.0 ppm.
-
Data Presentation
The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values are estimated based on the known chemical shifts of cyclohexanone, 4-phenylcyclohexanone, and the substituent effects of the chlorine atom on the phenyl ring.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type | Reasoning for Assignment |
| C1 | 210 - 212 | C=O (Ketone) | The carbonyl carbon of a cyclohexanone typically appears in this downfield region. |
| C2, C6 | 40 - 42 | CH2 | Alpha to the carbonyl group, deshielded. |
| C3, C5 | 28 - 32 | CH2 | Beta to the carbonyl group. |
| C4 | 42 - 45 | CH | Methine carbon attached to the phenyl ring. |
| C1' | 140 - 143 | Quaternary Aromatic | Ipso-carbon attached to the cyclohexanone ring. |
| C2' | 133 - 136 | Quaternary Aromatic | Carbon bearing the chlorine atom, deshielded by the halogen. |
| C3' | 126 - 128 | Aromatic CH | Ortho to the chlorine atom. |
| C4' | 129 - 131 | Aromatic CH | Para to the chlorine atom. |
| C5' | 127 - 129 | Aromatic CH | Meta to the chlorine atom. |
| C6' | 128 - 130 | Aromatic CH | Ortho to the point of attachment to the cyclohexanone ring. |
Spectral Assignment Workflow
The logical workflow for the assignment of the 13C NMR spectrum of this compound is illustrated in the following diagram.
Application Note: GC-MS Analysis of 4-(2-Chlorophenyl)cyclohexan-1-one Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Chlorophenyl)cyclohexan-1-one is a substituted arylcyclohexanone of significant interest in synthetic organic chemistry. Its structural motif is found in a variety of pharmacologically active molecules and serves as a key precursor in the synthesis of various compounds, including anesthetic agents and their analogues. Monitoring the reactions of this compound is crucial for optimizing reaction conditions, identifying byproducts, and ensuring the purity of the desired products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and sensitive detection of volatile and semi-volatile compounds in a reaction mixture.
This application note provides a detailed protocol for the GC-MS analysis of reaction products originating from this compound. It includes methodologies for sample preparation, GC-MS instrumentation parameters, and data analysis. The focus is on providing a framework for the analysis of common reactions such as reduction and oxidation.
Experimental Protocols
A detailed methodology for the GC-MS analysis of this compound and its potential reaction products is presented below. This protocol is a comprehensive guide and may require optimization based on the specific reaction being analyzed.
Sample Preparation
The preparation of the sample is a critical step to ensure accurate and reproducible GC-MS analysis. As reaction mixtures can be complex, a liquid-liquid extraction is recommended to isolate the analytes of interest from non-volatile reagents and catalysts.
Materials:
-
Reaction mixture containing this compound and its products
-
Ethyl acetate (GC grade)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
GC vials with inserts
Procedure:
-
Quench the reaction using an appropriate method (e.g., addition of water or a quenching agent).
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Collect the organic (ethyl acetate) layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine to remove acidic or basic impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the dried organic layer to remove the drying agent.
-
Concentrate the filtrate under a gentle stream of nitrogen or using a rotary evaporator to a final volume of approximately 1 mL.
-
Transfer the concentrated sample to a GC vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound and its derivatives. These may be adjusted to optimize separation and sensitivity.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent
-
Column: HP-5MS UI (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
GC Parameters:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 100 °C, hold for 2 min |
| Ramp Rate 1 | 15 °C/min to 280 °C |
| Final Hold | Hold at 280 °C for 5 min |
MS Parameters:
| Parameter | Value |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | 40-500 amu |
| Scan Mode | Full Scan |
Data Presentation and Visualization
Quantitative Data Summary
The following table summarizes the expected retention times and key mass spectral fragments for this compound and its hypothetical reduction and oxidation products. These values are based on the analysis of structurally similar compounds and are intended as a guide for identification.
| Compound | Structure | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | ![]() | ~12.5 | 224/226 | 196, 168, 139, 111 |
| 4-(2-Chlorophenyl)cyclohexan-1-ol | ![]() | ~12.2 | 226/228 | 208, 190, 169, 141, 111 |
| 5-(2-Chlorophenyl)hexanoic acid | ![]() | ~13.1 | 240/242 | 222, 194, 165, 139, 111 |
Note: The structures are illustrative. Retention times and fragmentation patterns are predictive and should be confirmed with authentic standards.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the GC-MS analysis of the reaction products.
Caption: Experimental workflow for GC-MS analysis.
Signaling Pathways and Logical Relationships
In the context of chemical reactions, a logical relationship diagram can illustrate the transformation of the starting material into various products. The following diagram shows the potential reaction pathways for the reduction and oxidation of this compound.
Application Notes: The Role of 4-(2-Chlorophenyl)cyclohexan-1-one as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
While the specific isomeric intermediate, 4-(2-chlorophenyl)cyclohexan-1-one, is not widely documented in the synthesis of major pharmaceuticals, its structural motif is closely related to key precursors of arylcyclohexylamine drugs, a class of compounds with significant therapeutic applications. The literature extensively details the use of the regioisomer, 2-(2-chlorophenyl)cyclohexan-1-one , as a foundational molecule in the synthesis of the anesthetic, analgesic, and antidepressant agent, ketamine, and its various analogs.
These notes will, therefore, focus on the established applications of the closely related and pharmaceutically relevant 2-arylcyclohexanone intermediates to provide a comprehensive understanding of their utility in drug synthesis. The primary application lies in the synthesis of norketamine analogs, which are immediate precursors to ketamine-like compounds. The therapeutic effects of these final products are largely attributed to their non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1]
Core Application: Synthesis of Arylcyclohexylamine Drugs
The synthesis of arylcyclohexylamine drugs, such as ketamine, involves the conversion of a 2-(aryl)cyclohexan-1-one to a 2-amino-2-(aryl)cyclohexan-1-one (a norketamine analog). This transformation is a pivotal step in constructing the pharmacophore responsible for the desired biological activity.
Experimental Protocols and Data
The following protocols are based on the synthesis of norketamine analogs from 2-(aryl)cyclohexan-1-one precursors.
Protocol 1: Synthesis of 2-Amino-2-(4-chlorophenyl)cyclohexan-1-one
This multi-step protocol outlines the conversion of 2-(4-chlorophenyl)cyclohexan-1-one to its corresponding norketamine analog.
Step 1: Hydrazone Formation
-
In a sealed tube, dissolve 2-(4-chlorophenyl)cyclohexan-1-one (1.0 equivalent) and unsymmetrical dimethylhydrazine (4.0 equivalents) in ethanol.
-
Heat the mixture to 96°C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture.
-
Remove the solvent by evaporation under reduced pressure.
-
Purify the resulting residue using column chromatography on silica gel with an eluent of 0-40% ethyl acetate in hexanes to obtain 2-(2-(4-chlorophenyl)cyclohexylidene)-1,1-dimethylhydrazine.
Step 2: Quaternization of the Hydrazone
-
Dissolve the purified hydrazone from the previous step in dichloromethane.
-
Add an excess of methyl iodide to the solution.
-
Stir the reaction at room temperature until completion, monitoring progress by thin-layer chromatography (TLC).
-
Evaporate the solvent to yield the quaternary ammonium salt.
Step 3: Conversion to 2-Amino-2-(4-chlorophenyl)cyclohexan-1-one
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in ethanol.
-
Add the quaternary ammonium salt to the sodium ethoxide solution and heat at reflux for 1 hour.
-
Cool the reaction mixture in an ice bath and quench with 4 M hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with water and neutralize to a pH of 7 using a 2 M sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over magnesium sulfate and concentrate under vacuum.
-
Purify the final product by column chromatography on silica gel with an eluent of 30-100% ethyl acetate in hexanes to yield 2-amino-2-(4-chlorophenyl)cyclohexan-1-one.[2]
Quantitative Data Summary
The table below presents the reaction yields for the synthesis of various norketamine analogs from their corresponding 2-(aryl)cyclohexan-1-one precursors, employing a methodology similar to the one described.
| Starting Material | Intermediate Hydrazone Yield (%) | Final Aminoketone Yield (%) | Reference |
| 2-(4-chlorophenyl)cyclohexan-1-one | 90 | 70 | [2] |
| 2-phenylcyclohexan-1-one | Not Reported | 60 | [2] |
| 2-(2-fluorophenyl)cyclohexan-1-one | 82 | Not Reported | [2] |
| 2-(3-chlorophenyl)cyclohexan-1-one | 90 | Not Reported | [2] |
| 2-(m-tolyl)cyclohexan-1-one | 90 | 70 | [2] |
| 2-(p-tolyl)cyclohexan-1-one | 83 | 50 | [2] |
| 2-(2-methoxyphenyl)cyclohexan-1-one | 83 | Not Reported | [2] |
| 2-(4-(trifluoromethyl)phenyl)cyclohexan-1-one | 76 | 62 | [2] |
Visualizations
Experimental Workflow
Caption: Synthetic pathway to Norketamine analogs.
Signaling Pathway
Caption: NMDA receptor antagonism by arylcyclohexylamines.
References
Application Notes and Protocols: Derivatization of 4-(2-Chlorophenyl)cyclohexan-1-one for Bioactivity Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and bioactivity screening of novel derivatives of 4-(2-chlorophenyl)cyclohexan-1-one. The core structure, a substituted arylcyclohexanone, is a versatile scaffold known to exhibit a range of biological activities, including anticancer and antimicrobial effects.[1] This guide outlines two primary derivatization strategies: the Mannich reaction and the Claisen-Schmidt condensation, to generate a library of compounds for screening. Protocols for evaluating anticancer and antimicrobial activities are provided, along with representative data in structured tables. Furthermore, key signaling pathways potentially modulated by these derivatives are illustrated to guide mechanistic studies.
Introduction
Cyclohexanone derivatives are a prominent class of compounds in medicinal chemistry, recognized for their diverse therapeutic potential.[1] The presence of a reactive ketone functional group allows for straightforward chemical modifications, making them ideal starting points for the development of new bioactive molecules. The 4-aryl substitution, in this case, a 2-chlorophenyl group, offers a unique lipophilic and electronic profile that can be exploited to enhance biological activity and target specificity.
This guide focuses on the derivatization of this compound to explore its potential as a source of new therapeutic agents. The synthetic protocols provided are robust and can be adapted to generate a diverse library of compounds. The subsequent bioactivity screening protocols are standard in vitro assays designed for initial high-throughput screening.
Synthetic Derivatization Strategies
Two classical organic reactions, the Mannich reaction and the Claisen-Schmidt condensation, are proposed for the derivatization of this compound. These reactions are well-established and allow for the introduction of a wide range of functional groups, thereby enabling a thorough structure-activity relationship (SAR) study.
Mannich Reaction: Synthesis of β-Amino-carbonyl Derivatives
The Mannich reaction is a three-component condensation that involves an active hydrogen compound (this compound), an aldehyde (e.g., formaldehyde), and a primary or secondary amine.[2][3][4] This reaction introduces an aminoalkyl group at the α-position to the carbonyl, yielding a "Mannich base."
Experimental Protocol: General Procedure for Mannich Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Reagents: To the solution, add the desired primary or secondary amine (1.1 equivalents) and an aldehyde, typically aqueous formaldehyde (37%, 1.2 equivalents). A catalytic amount of hydrochloric acid is often added to facilitate the reaction.[5]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux for a period ranging from 2 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired Mannich base.
-
Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]
Claisen-Schmidt Condensation: Synthesis of α,β-Unsaturated Ketones (Chalcone Analogues)
The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between a ketone (this compound) and an aromatic aldehyde.[6][7] This reaction leads to the formation of an α,β-unsaturated ketone, a structural motif present in many bioactive compounds, including chalcones.
Experimental Protocol: General Procedure for Claisen-Schmidt Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a selected aromatic aldehyde (1.1 equivalents) in a solvent such as ethanol.
-
Addition of Catalyst: While stirring, add a catalytic amount of a strong base (e.g., aqueous sodium hydroxide) or acid (e.g., concentrated hydrochloric acid) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 to 48 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl if a basic catalyst was used. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: Characterize the synthesized α,β-unsaturated ketones by their melting points and spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Bioactivity Screening Protocols
The synthesized derivatives should be screened for their potential anticancer and antimicrobial activities using established in vitro assays.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. On the following day, treat the cells with various concentrations of the test compounds (e.g., ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) and fungal strains (e.g., Candida albicans) in their respective broth media overnight. Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: Prepare serial two-fold dilutions of the synthesized derivatives in the appropriate broth medium in 96-well microtiter plates.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
The quantitative data obtained from the bioactivity screening should be summarized in tables for clear comparison and SAR analysis.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | Modification | Cell Line | IC₅₀ (µM) |
| Parent | - | This compound | MCF-7 | >100 |
| MD-1 | Mannich Derivative | N-piperidinyl | MCF-7 | 15.2 |
| MD-2 | Mannich Derivative | N-morpholinyl | MCF-7 | 22.5 |
| MD-3 | Mannich Derivative | N,N-dimethyl | MCF-7 | 35.8 |
| CS-1 | Claisen-Schmidt | 4-Methoxybenzylidene | MCF-7 | 8.9 |
| CS-2 | Claisen-Schmidt | 4-Chlorobenzylidene | MCF-7 | 12.4 |
| CS-3 | Claisen-Schmidt | 3-Nitrobenzylidene | MCF-7 | 5.1 |
Note: The data presented are hypothetical and for illustrative purposes only.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Type | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | - | This compound | >128 | >128 | >128 |
| MD-1 | Mannich Derivative | N-piperidinyl | 32 | 64 | 64 |
| MD-2 | Mannich Derivative | N-morpholinyl | 64 | 128 | 128 |
| MD-3 | Mannich Derivative | N,N-dimethyl | 128 | >128 | >128 |
| CS-1 | Claisen-Schmidt | 4-Methoxybenzylidene | 16 | 32 | 64 |
| CS-2 | Claisen-Schmidt | 4-Chlorobenzylidene | 8 | 16 | 32 |
| CS-3 | Claisen-Schmidt | 3-Nitrobenzylidene | 4 | 8 | 16 |
Note: The data presented are hypothetical and for illustrative purposes only.
Mechanistic Insights and Signaling Pathways
The anticancer activity of cyclohexanone derivatives is often associated with the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Potential Anticancer Mechanisms
-
Induction of Apoptosis: Many cytotoxic agents exert their effects by inducing programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.[8]
-
Cell Cycle Arrest: Compounds can inhibit cell proliferation by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing.[9]
-
Inhibition of Key Kinases: Signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways are often dysregulated in cancer and represent important therapeutic targets.[10] Inhibition of kinases within these pathways can block pro-survival signals.
-
Topoisomerase Inhibition: Some cyclohexanone derivatives have been shown to act as catalytic inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair.[11][12]
Visualized Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for derivatization and bioactivity screening.
Caption: Potential anticancer signaling pathways modulated by derivatives.
Conclusion
The derivatization of this compound through Mannich and Claisen-Schmidt reactions presents a promising strategy for the discovery of novel bioactive compounds. The protocols outlined in this document provide a framework for the synthesis and systematic screening of these derivatives for anticancer and antimicrobial activities. The resulting data will be crucial for establishing structure-activity relationships and identifying lead compounds for further preclinical development. The exploration of the underlying mechanisms of action, guided by the potential signaling pathways, will be essential for the rational design of more potent and selective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. Mannich Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Oxidation of 4-(2-Chlorophenyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the oxidation of the secondary alcohol, 4-(2-chlorophenyl)cyclohexanol, to the corresponding ketone, 4-(2-chlorophenyl)cyclohexanone. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. Three common and effective oxidation methods are presented: Swern Oxidation, Dess-Martin Oxidation, and Jones Oxidation. Each protocol is accompanied by a discussion of its advantages and disadvantages, allowing for an informed choice based on the specific requirements of the synthesis, such as substrate sensitivity, scale, and safety considerations.
Comparative Overview of Oxidation Methods
The choice of an oxidizing agent is critical and depends on factors like the presence of other functional groups, desired reaction conditions, and scale of the synthesis. Below is a summary of the key characteristics of the three detailed protocols.
| Oxidation Method | Oxidizing Agent | Typical Solvent | Reaction Temperature | Key Advantages | Key Disadvantages | Typical Yields |
| Swern Oxidation | Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine | Dichloromethane (DCM) | -78 °C to room temp. | Mild conditions, high yields, avoids toxic heavy metals.[1][2] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[1] | High (>90%) |
| Dess-Martin Oxidation | Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Room temperature | Very mild, neutral pH, short reaction times, high chemoselectivity.[3] | DMP can be explosive under certain conditions, relatively expensive.[4] | High (>90%) |
| Jones Oxidation | Chromium trioxide (CrO₃) in sulfuric acid/acetone | Acetone | 0 °C to room temp. | Inexpensive, rapid, and high-yielding.[5][6] | Uses carcinogenic Cr(VI) reagents, strongly acidic conditions.[5] | High (>85%) |
Experimental Protocols
Protocol 1: Swern Oxidation
The Swern oxidation is a widely used method that converts primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions.[1] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[1]
Materials:
-
4-(2-Chlorophenyl)cyclohexanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Septa
-
Argon or Nitrogen source with manifold
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (CH₂Cl₂).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (2.0 equivalents) to the stirred solvent.
-
To this solution, add dimethyl sulfoxide (DMSO) (3.0 equivalents) dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture for 15 minutes.
-
Add a solution of 4-(2-chlorophenyl)cyclohexanol (1.0 equivalent) in a small amount of anhydrous CH₂Cl₂ dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.
-
Add triethylamine (Et₃N) (5.0-6.0 equivalents) dropwise to the flask.[7] After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature.[8]
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 4-(2-chlorophenyl)cyclohexanone can be purified by flash column chromatography on silica gel.
Workflow for Swern Oxidation:
Protocol 2: Dess-Martin Oxidation
The Dess-Martin oxidation is a very mild and highly selective method for oxidizing alcohols to aldehydes or ketones using the Dess-Martin periodinane (DMP).[3] The reaction is typically carried out at room temperature in a chlorinated solvent.[3]
Materials:
-
4-(2-Chlorophenyl)cyclohexanol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add 4-(2-chlorophenyl)cyclohexanol (1.0 equivalent) and anhydrous dichloromethane (CH₂Cl₂).
-
To the stirred solution, add Dess-Martin periodinane (DMP) (1.1-1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether or more CH₂Cl₂.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Stir vigorously until the layers become clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Flow of Dess-Martin Oxidation:
Protocol 3: Jones Oxidation
The Jones oxidation is a robust and efficient method for oxidizing secondary alcohols to ketones using chromic acid, which is prepared in situ from chromium trioxide and sulfuric acid in acetone.[5][6]
Materials:
-
4-(2-Chlorophenyl)cyclohexanol
-
Jones reagent (Chromium trioxide (CrO₃), concentrated sulfuric acid (H₂SO₄), and water)
-
Acetone
-
Isopropanol
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Prepare the Jones reagent by carefully dissolving chromium trioxide (CrO₃) in water, followed by the slow addition of concentrated sulfuric acid while cooling in an ice bath.
-
Dissolve 4-(2-chlorophenyl)cyclohexanol (1.0 equivalent) in acetone in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. The color of the reaction mixture will change from orange/red to green/blue, indicating the reduction of Cr(VI) to Cr(III). Maintain the temperature below 20 °C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the excess oxidant by the careful addition of isopropanol until the orange color disappears completely.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude ketone.
-
Purify the product by flash column chromatography on silica gel.
Jones Oxidation Pathway:
References
- 1. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
- 6. Jones Oxidation [organic-chemistry.org]
- 7. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Purity Analysis of Paracetamol by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of compounds.[1][2] One of its most critical applications is the determination of the purity of active pharmaceutical ingredients (APIs) and finished drug products.[3] This application note details a robust RP-HPLC method for the purity analysis of Paracetamol (Acetaminophen), a common analgesic and antipyretic drug. The method is designed to separate Paracetamol from its potential impurities, ensuring the safety and efficacy of the final product. The protocol adheres to principles outlined in international guidelines such as those from the International Conference on Harmonisation (ICH).[4]
Reverse-phase HPLC is the predominant mode used in pharmaceutical analysis due to its versatility in separating a wide range of compounds.[3][5] In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase. Hydrophobic molecules in the sample interact more strongly with the stationary phase, leading to longer retention times, while more hydrophilic molecules elute earlier.[5]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chemicals:
-
Paracetamol Reference Standard (USP or Ph. Eur. grade)
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
Potassium Dihydrogen Phosphate (analytical grade)
-
Orthophosphoric Acid (analytical grade)
-
High-purity water (Milli-Q or equivalent)
-
-
Sample: Paracetamol tablets or API powder.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis. A C18 column is frequently used for its ability to separate a broad range of pharmaceutical compounds.[3]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of high-purity water. Adjust the pH to 3.0 using Orthophosphoric Acid. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Paracetamol Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with Methanol.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase (initial conditions: 90% A, 10% B).
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 Paracetamol tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Paracetamol and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of Methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with Methanol and mix well.
-
Filter a portion of this solution through a 0.22 µm syringe filter to produce the sample stock solution.
-
Pipette 10 mL of the filtered sample stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase (initial conditions).
-
Method Validation and System Suitability
Method validation is essential to ensure that the analytical procedure is fit for its intended purpose.[4][6] Key validation parameters include specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[6]
System Suitability Testing (SST)
Before commencing any sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[7][8] This ensures that the equipment is operating correctly and can produce reliable results.[8][9]
SST Protocol:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make five or six replicate injections of the Working Standard Solution (100 µg/mL).
-
Calculate the system suitability parameters from the resulting chromatograms.
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Repeatability (Precision) | Relative Standard Deviation (RSD) of the peak area for replicate injections should be ≤ 2.0%.[10] |
| Tailing Factor (T) | Should be ≤ 2.0 for the Paracetamol peak.[10] |
| Theoretical Plates (N) | Should be ≥ 2000 for the Paracetamol peak. |
| Resolution (Rs) | Resolution between the Paracetamol peak and the closest eluting impurity peak should be ≥ 2.0. |
Data Processing and Purity Calculation
The purity of the sample is typically determined using the area normalization method. This method assumes that all impurities have a similar detector response to the main component.
Calculation: % Purity = (Area of Paracetamol Peak / Total Area of All Peaks) x 100
The total area includes the main peak and all impurity peaks detected in the chromatogram.
Summary of Method Validation Data
The described HPLC method was validated according to ICH guidelines to demonstrate its suitability for purity analysis. The results are summarized below.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | The Paracetamol peak was well-resolved from known impurities and placebo components. Peak purity analysis confirmed no co-eluting peaks. | Baseline resolution (Rs > 2.0) from all other peaks. |
| Linearity (Correlation Coefficient, r²) | r² > 0.999 (Concentration range: 0.5 - 150 µg/mL) | r² ≥ 0.999 |
| Precision (Repeatability, %RSD) | 0.25% | ≤ 2.0% |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% for assay.[6] |
| Limit of Detection (LOD) | 0.05 µg/mL (Based on S/N ratio of 3:1) | Reportable value. |
| Limit of Quantitation (LOQ) | 0.15 µg/mL (Based on S/N ratio of 10:1) | Reportable value. |
The developed reverse-phase HPLC method is simple, rapid, specific, and reliable for the determination of purity in Paracetamol API and its formulations. The method was validated, demonstrating excellent linearity, precision, and accuracy. The system suitability criteria ensure that the chromatographic system is fit for purpose before each analysis run. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for routine purity testing of Paracetamol.
References
- 1. microbenotes.com [microbenotes.com]
- 2. torontech.com [torontech.com]
- 3. mastelf.com [mastelf.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. assayprism.com [assayprism.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 9. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Troubleshooting & Optimization
Technical Support Center: 4-(2-Chlorophenyl)cyclohexan-1-one Synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-(2-Chlorophenyl)cyclohexan-1-one. While a specific, optimized protocol for this compound is not extensively documented in peer-reviewed literature, this guide outlines the most plausible synthetic strategies based on established organic chemistry principles. For reference and comparison, quantitative data and a detailed protocol for the synthesis of the constitutional isomer, 2-(2-Chlorophenyl)cyclohexan-1-one , are also provided.
Frequently Asked Questions (FAQs)
Q1: What are the most promising synthetic routes for this compound?
A1: The most theoretically sound methods for synthesizing this compound are:
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Conjugate Addition (Michael Addition): This is a highly effective method for forming bonds at the 4-position of a cyclohexanone ring. It involves the 1,4-addition of an organometallic reagent, such as a Gilman reagent (lithium di(2-chlorophenyl)cuprate), to cyclohexenone.[1][2][3]
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Catalytic Hydrogenation and Oxidation: This two-step route begins with 4-(2-chlorophenyl)phenol. The phenolic ring is first catalytically hydrogenated to form 4-(2-chlorophenyl)cyclohexan-1-ol, which is then oxidized to the target ketone. A similar general process is described in patent literature for other 4-substituted cyclohexanones.[4]
Q2: I am experiencing low yields in my conjugate addition reaction. What are the common causes?
A2: Low yields in conjugate addition reactions with Gilman reagents can stem from several factors:
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Poor Gilman Reagent Formation: The Gilman reagent (R₂CuLi) is sensitive to moisture and oxygen. Ensure all glassware is oven-dried, and solvents are anhydrous. The quality of the starting organolithium reagent is also critical.
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Competing 1,2-Addition: While Gilman reagents strongly favor 1,4-addition, some 1,2-addition to the carbonyl group can occur, especially at higher temperatures. Running the reaction at low temperatures (e.g., -78 °C) can improve 1,4-selectivity.[2]
-
Substrate Quality: Ensure the starting cyclohexenone is pure and free of polymers or water.
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Incorrect Stoichiometry: Use a slight excess of the Gilman reagent to ensure complete consumption of the cyclohexenone.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the starting material (cyclohexenone) from the product. The product, being larger and more polar, should have a lower Rf value than the starting enone. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q4: What are the main challenges in the hydrogenation/oxidation route?
A4: The primary challenges for this route include:
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Hydrogenation Selectivity: Hydrogenating the substituted phenol ring without reducing the chlorophenyl ring requires careful selection of catalyst (e.g., Rhodium on carbon) and conditions (pressure, temperature).
-
Oxidation Control: The oxidation of the secondary alcohol to a ketone must be controlled to avoid side reactions. Common and effective oxidizing agents include pyridinium chlorochromate (PCC) or Swern oxidation. Using a strong oxidant like chromic acid can sometimes lead to over-oxidation or ring-opening, although it is also a viable option.
Troubleshooting Guide: Conjugate Addition Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no product formation) | 1. Inactive organolithium or copper salt. 2. Wet solvent or glassware. 3. Reaction temperature is too low for reagent formation. | 1. Use fresh, high-quality reagents. Titrate the organolithium reagent before use. 2. Ensure all glassware is rigorously dried and use anhydrous solvents. 3. Follow the protocol carefully for temperature control during reagent preparation and reaction. |
| Low Yield of 4-Aryl Product | 1. Incomplete formation of the Gilman reagent. 2. Competing 1,2-addition side reaction. 3. Insufficient reaction time or non-optimal temperature. | 1. Ensure proper stoichiometry and conditions for Gilman reagent formation. 2. Maintain low reaction temperatures (-78 °C to 0 °C) to favor 1,4-addition. 3. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. |
| Presence of Multiple Byproducts | 1. Impure starting materials. 2. Reaction temperature too high, leading to decomposition or side reactions. 3. Quenching step was too vigorous. | 1. Purify starting materials (cyclohexenone, 2-chloro-1-iodobenzene) before use. 2. Maintain strict temperature control throughout the experiment. 3. Add the quenching solution (e.g., saturated aq. NH₄Cl) slowly at low temperature. |
Data from a Related Synthesis: 2-(2-Chlorophenyl)cyclohexan-1-one
Disclaimer: The following data is for the synthesis of the constitutional isomer, 2-(2-Chlorophenyl)cyclohexan-1-one , and is provided as a reference for typical reaction conditions and yields in a related system.
| Method | Key Reagents | Catalyst/Base | Solvent | Temp. | Time | Yield | Reference |
| Pd-Catalyzed α-Arylation | Cyclohexanone, 1-Bromo-2-chlorobenzene | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 80 °C | - | 51% (unoptimized) | [5] |
| Grignard & Dehydration | Cyclohexanone, 1-Bromo-2-chlorobenzene, Mg | N/A | THF | Room Temp | 24 h | 82% (for alcohol intermediate) | [6] |
| Dehydration of Alcohol | 1-(2-chlorophenyl)cyclohexan-1-ol | p-TSA | Toluene | 110 °C | 10 h | 88% (for alkene intermediate) | [6] |
| Oxidation of Alkene | 1-(2-chlorophenyl)cyclohexene | KMnO₄ | Acetone/H₂O | Room Temp | 1 h | - | [7][8] |
Diagrams
Proposed Synthesis Workflow: Conjugate Addition
Caption: Proposed workflow for the synthesis via conjugate addition.
Troubleshooting Logic: Low Yield in Conjugate Addition
Caption: Logic diagram for troubleshooting low product yield.
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound via Conjugate Addition
Disclaimer: This is a theoretical protocol based on standard procedures for conjugate addition reactions. Optimization may be required.
Reagents & Equipment:
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2-Chloro-1-iodobenzene
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tert-Butyllithium (1.7 M in pentane)
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Copper(I) iodide (CuI)
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Cyclohexenone
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Diethyl ether
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Magnesium sulfate (MgSO₄)
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Schlenk line or argon/nitrogen atmosphere setup
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Dry, multi-neck round-bottom flasks
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Syringes and cannulas
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Low-temperature thermometer
Procedure:
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Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a septum under an inert atmosphere (argon or nitrogen).
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Organolithium Formation: Cool the flask to -78 °C (dry ice/acetone bath). Add anhydrous THF (approx. 0.2 M final concentration). To the stirred solvent, slowly add a solution of 2-chloro-1-iodobenzene (1.0 eq) in THF. Then, add tert-butyllithium (2.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting mixture for 30 minutes at -78 °C.
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Gilman Reagent Formation: In a separate flame-dried flask under inert atmosphere, suspend CuI (0.5 eq) in anhydrous THF. Cool this suspension to -78 °C. Transfer the previously prepared (2-chlorophenyl)lithium solution to the CuI suspension via a cannula. Allow the mixture to warm slowly to 0 °C and stir for 1 hour until the solution becomes homogeneous (or a characteristic Gilman reagent color appears).
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Conjugate Addition: Cool the Gilman reagent solution back down to -78 °C. Add a solution of cyclohexenone (1.05 eq) in anhydrous THF dropwise via syringe.
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Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the consumption of cyclohexenone by TLC.
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Quenching: Once the reaction is complete, slowly quench the reaction by adding saturated aqueous NH₄Cl solution while keeping the temperature low. Allow the mixture to warm to room temperature.
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Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product.
Protocol 2: Literature Synthesis of 2-(2-Chlorophenyl)cyclohexan-1-one via Pd-Catalyzed Arylation[5]
Reagents & Equipment:
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1-Bromo-2-chlorobenzene (1.0 eq)
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Cyclohexanone (1.5 eq)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.005 eq)
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Xantphos (0.012 eq)
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Cesium carbonate (Cs₂CO₃, 2.0 eq)
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Anhydrous toluene
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Standard reflux apparatus with inert atmosphere capability
Procedure:
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Setup: To an oven-dried flask, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ under an inert atmosphere.
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Reagent Addition: Add anhydrous toluene, followed by cyclohexanone and 1-bromo-2-chlorobenzene.
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Reaction: Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
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Workup: After cooling to room temperature, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and base.
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Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude oil by flash column chromatography to afford 2-(2-chlorophenyl)cyclohexan-1-one. The reported unoptimized yield for this reaction is 51%.[5]
References
- 1. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Substituted ketone synthesis by 1,4-addition [organic-chemistry.org]
- 4. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. Ketamine precursor synthesis | Open Source Chemistry [bbgate.com]
- 7. Ketamine precursor synthesis | Open Source Chemistry [bbgate.com]
- 8. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of Crude 4-(2-Chlorophenyl)cyclohexan-1-one
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of crude 4-(2-Chlorophenyl)cyclohexan-1-one by column chromatography.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | Incorrect eluent system polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Test various ratios of non-polar to polar solvents (e.g., hexane/ethyl acetate). A good starting point for aryl-cyclohexanones is a low percentage of ethyl acetate in hexane.[1] |
| Column was overloaded with crude material. | Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight. | |
| Column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A wet slurry packing method is often more effective than dry packing. | |
| Co-elution of impurities with similar polarity. | If baseline separation is not achievable with a standard silica gel column, consider using a different stationary phase like alumina or employing a gradient elution.[2] | |
| Product is not Eluting from the Column | Eluent system is not polar enough. | Gradually increase the polarity of the eluent system. For instance, if you started with 5% ethyl acetate in hexane, you can slowly increase the ethyl acetate concentration. |
| The compound may have decomposed on the silica gel.[2] | Test the stability of your compound on a silica TLC plate by spotting it and letting it sit for a few hours before eluting.[2] If it decomposes, consider using a deactivated silica gel or an alternative stationary phase like alumina.[2] | |
| Product Elutes too Quickly (with the solvent front) | The eluent system is too polar. | Decrease the polarity of the eluent. Use a higher proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio). |
| Streaking or Tailing of the Product Band | The sample was not loaded in a concentrated band. | Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent, and load it onto the column in a narrow band. |
| The compound is interacting too strongly with the silica gel. | Adding a small amount of a slightly more polar solvent or a modifier (like a drop of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent can sometimes resolve this issue. | |
| Low Recovery of the Purified Product | The product is spread across too many fractions in low concentrations. | Try concentrating the fractions where you expect your compound to be and re-analyze them by TLC.[2] |
| The compound is irreversibly adsorbed onto the silica gel or has decomposed. | As mentioned earlier, test for compound stability on silica.[2] Ensure the silica gel is of good quality and appropriate for your separation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for the purification of this compound?
A1: Based on similar compounds, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[1] It is recommended to start with a low polarity mixture, such as 5-10% ethyl acetate in hexane, and adjust the ratio based on TLC analysis. For 2-(4-chlorophenyl)cyclohexan-1-one, an Rf of 0.45 was achieved with 10% ethyl acetate in hexane.[1]
Q2: How do I choose the correct column size and amount of silica gel?
A2: The amount of silica gel depends on the difficulty of the separation and the quantity of the crude material. A general guideline is to use a weight ratio of silica gel to crude product of 30:1 for easy separations and up to 100:1 or more for difficult separations. The column diameter is chosen based on the amount of silica gel, and the height should allow for good separation.
Q3: My crude product is not very soluble in the eluent. How should I load it onto the column?
A3: If your crude product is not soluble in the initial, non-polar eluent, you can dissolve it in a minimum amount of a stronger, more volatile solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent completely, and then carefully add the resulting dry powder to the top of your packed column. This technique is known as "dry loading".
Q4: Can I use a solvent gradient to improve my separation?
A4: Yes, a gradient elution can be very effective, especially if your crude mixture contains compounds with a wide range of polarities. You would start with a low polarity eluent to elute the non-polar impurities and then gradually increase the polarity to elute your product and then any more polar impurities.
Q5: How can I monitor the progress of my column chromatography?
A5: Collect fractions of the eluate and analyze them using Thin Layer Chromatography (TLC). By spotting successive fractions on a TLC plate and running it in an appropriate solvent system, you can determine which fractions contain your desired product and whether it is pure.
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline adapted from procedures for similar aryl-cyclohexanone compounds.[1][3]
1. Preparation of the Slurry:
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Weigh out an appropriate amount of silica gel (e.g., 30-50 times the weight of your crude product) in a beaker.
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Add the initial eluent (e.g., 5% ethyl acetate in hexane) to the silica gel to form a slurry. Stir gently to remove any air bubbles.
2. Packing the Column:
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Secure a glass chromatography column vertically. Ensure the stopcock is closed.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a small layer of sand on top of the cotton plug.
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Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
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Once the silica gel has settled, add another layer of sand on top to prevent disturbance of the silica bed during sample loading.
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Open the stopcock and drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Loading the Sample:
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Dissolve the crude this compound in a minimal amount of the initial eluent.
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Carefully apply the sample solution to the top of the column using a pipette.
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Open the stopcock and allow the sample to enter the silica gel bed.
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Add a small amount of fresh eluent to wash the sides of the column and allow this to enter the silica bed as well.
4. Elution and Fraction Collection:
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Carefully fill the column with the eluent.
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Begin eluting the column, collecting the eluate in fractions (e.g., in test tubes or vials).
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Maintain a constant flow rate. If necessary, a gentle pressure can be applied to the top of the column (flash chromatography).
5. Analysis of Fractions:
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Monitor the separation by spotting the collected fractions on a TLC plate.
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Visualize the spots under a UV lamp or by using an appropriate staining agent.
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Combine the fractions that contain the pure product.
6. Product Isolation:
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Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Side-product formation in the synthesis of 4-arylcyclohexanones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 4-arylcyclohexanones, particularly concerning side-product formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-arylcyclohexanones?
The most prevalent and versatile method is the Robinson annulation. This reaction involves a Michael addition of a ketone enolate (e.g., from cyclohexanone) to an α,β-unsaturated aryl ketone (e.g., a chalcone), followed by an intramolecular aldol condensation to form the six-membered ring of the cyclohexanone.[1][2][3]
Q2: My reaction yield is very low. What are the most likely side products being formed?
Low yields in the synthesis of 4-arylcyclohexanones via Robinson annulation are typically due to several common side reactions:
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Incomplete Reaction: The reaction may stall after the initial Michael addition, leaving the 1,5-diketone intermediate as a major impurity.[1][4]
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Polymerization of the Aryl Vinyl Ketone: The α,β-unsaturated aryl ketone (the Michael acceptor) is often prone to polymerization under basic conditions, reducing the amount available to react.[2]
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Self-Condensation of the Starting Ketone: The ketone used as the Michael donor (e.g., cyclohexanone) can undergo a self-aldol condensation, especially under strong basic conditions.
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Double Michael Addition: In some cases, a second molecule of the aryl vinyl ketone can react with the initial product, leading to higher molecular weight byproducts.[5]
Q3: How can I detect the formation of the Michael adduct intermediate in my reaction mixture?
The Michael adduct (a 1,5-diketone) can be identified using standard analytical techniques. On a TLC plate, it will have a different Rf value than the starting materials and the final cyclohexenone product. For more definitive identification, you can analyze an aliquot of your reaction mixture using 1H NMR and 13C NMR spectroscopy to look for the characteristic signals of the 1,5-dicarbonyl structure, and mass spectrometry to confirm its molecular weight.
Q4: Can the stereochemistry of the final 4-arylcyclohexanone be controlled?
Yes, the Robinson annulation creates new stereocenters, and the diastereoselectivity of the reaction can be influenced by the reaction conditions. Studies have shown that the choice of solvent and whether the reaction is under kinetic or thermodynamic control can favor the formation of one stereoisomer over another.[1] For enantioselective synthesis, chiral catalysts, such as proline, are often employed.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of 4-arylcyclohexanones and provides actionable solutions.
Issue 1: Low Yield of the Desired 4-Arylcyclohexanone with a Complex Mixture of Products
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Polymerization of the aryl vinyl ketone (Michael acceptor) | Use a milder base or heterogeneous catalyst. Alternatively, use a precursor that generates the α,β-unsaturated ketone in situ. | See Protocol 1: Minimizing Polymerization with a Heterogeneous Catalyst . |
| Self-condensation of the starting ketone | Add the base to a mixture of the Michael donor and acceptor, rather than pre-forming the enolate. Use a less reactive base or aprotic solvent. | See Protocol 2: Stepwise Addition to Reduce Self-Condensation . |
| Multiple side reactions occurring simultaneously | Isolate the Michael adduct intermediate first, and then perform the cyclization (aldol condensation) in a separate step under optimized conditions. This two-step approach often provides higher overall yields.[4] | See Protocol 3: Two-Step Synthesis via Isolation of the Michael Adduct . |
Issue 2: The Main Product is the Michael Adduct (1,5-Diketone), Not the Cyclized 4-Arylcyclohexanone
| Potential Cause | Troubleshooting Strategy | Experimental Protocol | | :--- | :--- | | Insufficiently strong base or too low temperature for the aldol condensation | After the Michael addition is complete (as determined by TLC or LC-MS), add a stronger base or increase the reaction temperature to promote the intramolecular cyclization. | See Protocol 3: Two-Step Synthesis via Isolation of the Michael Adduct . | | Steric hindrance preventing the intramolecular aldol condensation | If the substituents on the 1,5-diketone intermediate are very bulky, the intramolecular cyclization may be disfavored. In this case, a different synthetic route may be necessary. | N/A |
Data Presentation
The yield of 4-arylcyclohexanones is highly dependent on the reaction conditions. Below is a summary of representative yields and side products observed under different catalytic systems when reacting a chalcone with a ketone.
| Catalyst / Base | Solvent | Temperature (°C) | Desired Product Yield | Major Side Product(s) | Side Product Yield | Reference |
| Ba(OH)₂ | Ethanol | Reflux | 23-61% | Michael Adduct, Polymer | Not specified | [4] |
| KOH (aq) / TBAB | Biphasic | Room Temp | 55-75% | Triple Michael Adduct | 12-36% | [6] |
| K₂CO₃ (ultrasound) | Ethanol | N/A | High | Minimal polymerization or bis-addition | Not observed | [3] |
Experimental Protocols
Protocol 1: Minimizing Polymerization with a Heterogeneous Catalyst
This protocol uses potassium carbonate (K₂CO₃) under ultrasound irradiation to promote the Robinson annulation while minimizing side reactions like polymerization.
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Reactant Preparation: In a round-bottom flask, dissolve the starting ketone (1.0 eq.) and the aryl vinyl ketone (1.0 eq.) in ethanol.
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Catalyst Addition: Add finely powdered anhydrous K₂CO₃ (1.5 eq.) to the mixture.
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Reaction: Place the flask in an ultrasonic bath and irradiate at room temperature.
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Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
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Work-up: Filter off the K₂CO₃ catalyst and wash with a small amount of ethanol.
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Isolation: Remove the solvent from the filtrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Stepwise Addition to Reduce Self-Condensation
This protocol aims to minimize the self-condensation of the starting ketone by adding the base last.
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Reactant Preparation: To a stirred solution of the starting ketone (1.0 eq.) and the aryl vinyl ketone (1.0 eq.) in a suitable solvent (e.g., ethanol or THF) at 0 °C, add the base (e.g., NaOEt, 1.1 eq.) dropwise over 15-20 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir until the Michael addition is complete (monitor by TLC).
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Cyclization: Gently heat the reaction mixture to reflux to initiate the aldol condensation. Continue heating until the Michael adduct is consumed.
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Work-up and Isolation: Cool the reaction mixture, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure. Purify the product by column chromatography or recrystallization.
Protocol 3: Two-Step Synthesis via Isolation of the Michael Adduct
This protocol separates the Michael addition from the aldol condensation to optimize each step individually and often improve overall yield.
Step A: Michael Addition
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Reaction: Follow steps 1 and 2 of Protocol 2 , but do not heat the reaction mixture after the Michael addition is complete.
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Isolation of Intermediate: Neutralize the reaction mixture and perform an aqueous work-up (e.g., extraction with ethyl acetate). Dry the organic layer, remove the solvent, and purify the crude Michael adduct (1,5-diketone) by column chromatography.
Step B: Intramolecular Aldol Condensation
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Reactant Preparation: Dissolve the purified Michael adduct in a suitable solvent (e.g., ethanol).
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Reaction: Add a base (e.g., KOH) and heat the mixture to reflux until the starting material is consumed (monitor by TLC).
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Work-up and Isolation: Cool the reaction mixture, neutralize, and remove the solvent. Purify the final 4-arylcyclohexanone product by column chromatography or recrystallization.
Visualizations
Caption: The main reaction pathway for the synthesis of 4-arylcyclohexanones via Robinson annulation.
Caption: Common side-product formation pathways in 4-arylcyclohexanone synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]
Improving regioselectivity in Friedel-Crafts acylation of chlorobenzene
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on improving the regioselectivity of the Friedel-Crafts acylation of chlorobenzene, focusing on maximizing the yield of the desired para-isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the Friedel-Crafts acylation of chlorobenzene?
The Friedel-Crafts acylation of chlorobenzene typically yields a mixture of two structural isomers: 4-chloroacetophenone (para isomer) and 2-chloroacetophenone (ortho isomer). Due to the directing effects of the chlorine atom, substitution at the meta position is negligible. The para isomer is generally the major product.[1][2]
Q2: Why is the para isomer the major product in the acylation of chlorobenzene?
The preference for para substitution is primarily due to steric hindrance.[1][3] The acylium ion, often complexed with the Lewis acid catalyst, is a bulky electrophile. This bulkiness makes it difficult for the electrophile to approach the ortho positions, which are adjacent to the chlorine atom. The para position is sterically unhindered, making it the more accessible site for acylation.[1][3]
Q3: How does the choice of catalyst influence regioselectivity?
The catalyst, typically a Lewis acid like aluminum chloride (AlCl₃), plays a crucial role. Newer heterogeneous catalysts, such as zeolites, can offer enhanced para-selectivity. The confined spaces within the zeolite pores, known as shape selectivity, can sterically favor the formation of the less bulky para isomer over the ortho isomer.[4] While traditional Lewis acids like AlCl₃ and FeCl₃ are effective, zeolites can provide a greener alternative with easier separation and potential for higher selectivity.[5]
Q4: What is the effect of the acylating agent's structure on the ortho:para ratio?
The steric bulk of the acylating agent is a significant factor. A larger, more sterically demanding acyl group (e.g., pivaloyl chloride vs. acetyl chloride) will experience greater steric hindrance at the ortho position, thus increasing the selectivity for the para product.
Q5: How does reaction temperature affect product distribution?
Lower reaction temperatures generally favor the formation of the thermodynamically more stable product. In this case, the para isomer is typically the more stable product due to reduced steric strain.[3] Running the reaction at lower temperatures can therefore increase the para:ortho ratio, although it may also decrease the overall reaction rate.
Troubleshooting Guide
Problem: Low yield of the desired 4-chloroacetophenone.
| Possible Cause | Recommended Solution |
| Ring Deactivation | The chlorine atom is a deactivating group, making chlorobenzene less reactive than benzene.[1] Consider using a more reactive Lewis acid catalyst (e.g., AlCl₃ is generally more reactive than FeCl₃) or slightly increasing the reaction temperature.[6] Monitor the isomer ratio, as higher temperatures may slightly decrease para-selectivity. |
| Catalyst Inactivation | Moisture in the reaction setup can hydrolyze and deactivate the Lewis acid catalyst. Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried) and use anhydrous solvents and reagents. |
| Insufficient Catalyst | Unlike Friedel-Crafts alkylation, acylation requires at least a stoichiometric amount of the Lewis acid catalyst because the product ketone complexes with the catalyst, rendering it inactive.[7] Ensure at least one equivalent of catalyst is used per equivalent of the acylating agent. |
Problem: Poor para-selectivity (high percentage of ortho isomer).
| Possible Cause | Recommended Solution |
| High Reaction Temperature | Higher temperatures can lead to the formation of more of the kinetically favored ortho product. Try conducting the reaction at a lower temperature (e.g., 0-5 °C) to favor the thermodynamically stable para isomer. |
| Non-Optimal Catalyst | The choice of catalyst can influence the steric environment of the electrophile. Consider using a shape-selective catalyst like H-ZSM-5 or Zeolite Y, which can sterically hinder the formation of the bulkier ortho transition state within its pores.[8] |
| Solvent Effects | The solvent can influence the solubility and reactivity of the electrophile-catalyst complex.[5] Non-polar solvents like carbon disulfide or halogenated hydrocarbons like 1,2-dichloroethane are common. Experimenting with different solvents may alter the effective size of the attacking electrophile and improve selectivity. |
Data Presentation
While specific quantitative data comparing various catalysts for chlorobenzene acylation is dispersed, the following table summarizes the expected qualitative effects of different experimental factors on para-selectivity. The goal is to maximize the influences that favor the para isomer.
| Factor | Condition Favoring Para (4-chloro...) Product | Rationale |
| Catalyst | Shape-selective zeolites (e.g., H-BEA, H-ZSM-5) | The catalyst's porous structure sterically restricts the transition state leading to the ortho product.[8] |
| Acylating Agent | Bulkier acyl groups (e.g., propionyl chloride, benzoyl chloride) | Increases steric hindrance at the ortho position, making the para position more accessible. |
| Temperature | Lower reaction temperatures (e.g., 0-30 °C) | Favors the formation of the thermodynamically more stable para isomer.[3] |
| Solvent | Non-polar solvents (e.g., CS₂, 1,2-dichloroethane) | The choice of solvent can affect the nature of the catalyst-acylating agent complex; non-polar solvents are standard for achieving good selectivity. |
Experimental Protocols
Protocol: Synthesis of 4-Chloroacetophenone via Friedel-Crafts Acylation
This protocol is adapted from a patented procedure for the preparation of 4-chloroacetophenone, emphasizing high selectivity.
Materials:
-
Chlorobenzene
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Hydrochloric acid (HCl)
-
Apparatus: Three-necked round-bottom flask, mechanical stirrer, dropping funnel, reflux condenser with a gas trap (to handle evolved HCl).
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer and dropping funnel, charge the excess chlorobenzene which will also act as the solvent.
-
Catalyst Addition: Cool the flask in an ice-water bath. Slowly and portion-wise, add anhydrous aluminum chloride to the stirred chlorobenzene. Ensure the temperature is maintained below 10 °C during addition. Caution: AlCl₃ reacts exothermically with any residual moisture.
-
Acylating Agent Addition: Once the catalyst is fully suspended, add one molecular proportion of acetic anhydride dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature between 30-105 °C during this addition.
-
Reaction: After the addition is complete, continue stirring the mixture at the selected temperature until the reaction is complete (typically 1-3 hours, can be monitored by TLC or GC).
-
Workup (Quenching): Cool the reaction mixture in an ice bath. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Caution: This is a highly exothermic process and will release HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. The layers will separate. The excess chlorobenzene forms the organic layer. Wash the organic layer with water, then with a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the excess chlorobenzene by distillation. The crude 4-chloroacetophenone can then be purified by vacuum distillation to yield the final product.
Visualizations
The following diagram illustrates the key factors that can be adjusted to steer the Friedel-Crafts acylation of chlorobenzene towards the desired para-substituted product.
Caption: Factors influencing regioselectivity in Friedel-Crafts acylation.
References
- 1. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]
- 2. youtube.com [youtube.com]
- 3. organic chemistry - Ortho vs para alkylation of chlorobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting low yield in Grignard synthesis of tertiary alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in the Grignard synthesis of tertiary alcohols.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction yield for a tertiary alcohol consistently low?
Low yields in the Grignard synthesis of tertiary alcohols can stem from several factors. The most common issues include poor quality or inaccurate concentration of the Grignard reagent, presence of moisture or oxygen, and competing side reactions. The Grignard reagent is a strong base and nucleophile, making it highly sensitive to acidic protons (like water) and reactive with oxygen.[1][2][3] Furthermore, side reactions such as enolization of the ketone starting material, reduction of the ketone, and Wurtz coupling can significantly consume reactants and reduce the desired product yield.[4][5]
Q2: How critical is the exclusion of water and air? What happens if my glassware or solvent is not perfectly dry?
Excluding water and air is absolutely critical. Grignard reagents react readily with water in an acid-base reaction to form an alkane, effectively destroying the reagent.[1][2][3][6] This is often a primary cause of low yields. If 0.1 moles of water are present in a reaction intended to use 1 mole of Grignard reagent, 0.1 moles of the reagent will be quenched, immediately limiting the theoretical yield to 90%.[7] Similarly, Grignard reagents react with oxygen to form alkoxides, further reducing the amount of active reagent available for the reaction.[4] Therefore, using flame-dried glassware under an inert atmosphere (like nitrogen or argon) and anhydrous solvents is essential for success.[2][7]
Q3: My Grignard reagent is commercially purchased. Do I still need to worry about its quality and concentration?
Yes. While commercial Grignard reagents are generally of high quality, their exact concentration can vary from the label value due to gradual degradation during storage. It is always best practice to determine the precise concentration of the Grignard reagent by titration just before use.[7] This ensures accurate stoichiometry in your reaction, preventing the use of insufficient reagent or a large, wasteful excess.
Q4: What are the most common side reactions that lower the yield of tertiary alcohols?
Three primary side reactions compete with the desired nucleophilic addition to the ketone:
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[5][8][9] This is especially problematic with sterically hindered ketones and bulky Grignard reagents. After workup, this pathway simply regenerates the starting ketone.[5]
-
Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered cyclic transition state.[5] The Grignard reagent is converted to an alkene in the process.
-
Wurtz Coupling: The Grignard reagent can react with any unreacted alkyl halide present in the flask to form a new carbon-carbon bond, resulting in a homocoupled alkane byproduct.[4][10][11] This is more likely to occur at higher temperatures.[4]
Q5: How does steric hindrance in the ketone or the Grignard reagent affect the yield?
Steric hindrance can significantly lower the yield of the desired tertiary alcohol. When either the ketone or the Grignard reagent is bulky, the nucleophilic attack on the carbonyl carbon is slowed down.[5] This allows the competing side reactions of enolization and reduction, which are often less sterically demanding, to become more prominent, leading to lower product yields.[5][12]
Troubleshooting Guide
Problem 1: Grignard Reagent Formation Fails or is Inefficient
Q: My in situ Grignard reagent formation is not starting or appears sluggish, leading to low concentration. What should I check?
A: This is a common issue related to the activation of the magnesium metal.
-
Magnesium Quality: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer prevents the reaction with the alkyl halide.[13] Use fresh, shiny magnesium turnings if possible.[14] Grinding the magnesium in a mortar and pestle just before use can expose a fresh, reactive surface.[15]
-
Activation Methods: If the reaction does not initiate, several methods can be used to activate the magnesium surface. These include adding a small crystal of iodine (the color will disappear upon initiation), a few drops of 1,2-dibromoethane, or using an ultrasonic bath.[13][15][16]
-
Dryness: Ensure all glassware is rigorously flame-dried or oven-dried and that the solvent is truly anhydrous. Any trace moisture will quench the first small amount of Grignard reagent formed, preventing the reaction from propagating.[2]
-
Alkyl Halide: While alkyl bromides and iodides are commonly used, chlorides are less reactive and may require longer reaction times or higher temperatures.[16]
Problem 2: Low Yield of Tertiary Alcohol Despite Successful Grignard Formation
Q: I have titrated my Grignard reagent and used the correct stoichiometry, but the yield of my tertiary alcohol is still poor. What are the likely causes?
A: If the reagent quality is confirmed, the issue likely lies with competing side reactions or reaction conditions.
| Potential Cause | Observation / Diagnosis | Recommended Solution |
| Enolization | High recovery of starting ketone after reaction workup. | Use a less sterically hindered Grignard reagent if possible. Add the ketone slowly to the Grignard solution at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition.[14][17] Consider using additives like CeCl₃, which can enhance the nucleophilicity of the Grignard reagent relative to its basicity. |
| Reduction | Isolation of a secondary alcohol byproduct corresponding to the starting ketone. | This is common for Grignard reagents with β-hydrogens. Run the reaction at a lower temperature. Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide) if the synthesis allows. |
| Wurtz Coupling | Isolation of a nonpolar, high-boiling byproduct (R-R from R-MgX). | Ensure slow, controlled addition of the alkyl halide during Grignard formation to maintain a low concentration and minimize reaction with the formed Grignard reagent.[4] Keep the reaction temperature low during formation.[11] |
| Poor Reactivity | Reaction is sluggish and starting material remains even after extended time. | For sterically hindered substrates, higher temperatures and longer reaction times may be necessary. However, this can also promote side reactions. Using a more reactive solvent like THF instead of diethyl ether may help.[16] |
Problem 3: Product Loss During Workup
Q: How can I optimize my workup procedure to maximize the isolated yield?
A: The workup is a critical step where the product can be lost.
-
Quenching: The reaction must be carefully quenched to neutralize any unreacted Grignard reagent and to protonate the magnesium alkoxide product. Slowly add the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This is generally preferred over strong acids like HCl, which can sometimes promote side reactions (e.g., elimination) with the tertiary alcohol product, especially if it is prone to forming a stable carbocation.
-
Extraction: Ensure thorough extraction of the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover all of the product. Perform multiple extractions (e.g., 3x) as the product may have some water solubility.
-
Drying and Purification: Dry the combined organic layers with an anhydrous salt like MgSO₄ or Na₂SO₄ before concentrating.[13][18] Biphenyl is a common byproduct from Wurtz coupling when making phenylmagnesium bromide. It can often be removed from the crude product by trituration or recrystallization with a nonpolar solvent like petroleum ether or hexane.[18]
Experimental Protocols
Protocol 1: Titration of Grignard Reagent with Iodine
This method determines the concentration of active Grignard reagent.
Methodology:
-
Flame-dry a small vial equipped with a magnetic stir bar under a vacuum, and then cool it under an inert atmosphere (N₂ or Ar).
-
Quickly add approximately 100 mg of iodine (I₂) to the vial and seal it with a septum.[19]
-
Add 1 mL of a 0.5 M solution of anhydrous LiCl in dry THF and stir until the iodine is fully dissolved. The LiCl helps to keep the magnesium salts soluble.[19][20]
-
Cool the dark brown iodine solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent solution dropwise via a 1 mL syringe while stirring vigorously.
-
The endpoint is reached when the brown/yellow color disappears and the solution becomes colorless. Record the volume of Grignard reagent added.
-
The molarity is calculated using the formula: Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L) . Note the stoichiometry is 1:1 for this titration.
Protocol 2: Titration of Grignard Reagent with sec-Butanol and 1,10-Phenanthroline
This is a colorimetric titration method.
Methodology:
-
Flame-dry a flask with a stir bar, cool under an inert atmosphere, and seal with a septum.
-
Add a few crystals (2-4 mg) of 1,10-phenanthroline as an indicator.[21]
-
Using a syringe, add a precisely known volume of a standard solution of sec-butanol in anhydrous THF.
-
Slowly add the Grignard reagent solution via syringe. The solution will initially be colorless.
-
The endpoint is the first persistent appearance of a rust-red or violet color, indicating that all the alcohol has been consumed and the Grignard reagent is now reacting with the indicator.[21][22]
-
Calculate the molarity based on the 1:1 reaction between the Grignard reagent and sec-butanol.
| Titration Method | Indicator | Endpoint | Advantages | Disadvantages |
| Iodine/LiCl | Iodine (self-indicating) | Disappearance of brown/yellow color | Simple, clear endpoint.[20] | Iodine can react with rubber septa.[23] |
| Menthol/Phenanthroline | 1,10-Phenanthroline | Appearance of persistent violet/burgundy color[21] | Accurate, not affected by basic hydrolysis products.[20] Menthol is a water-free solid.[20] | Requires a separate indicator. |
Visualizations
Experimental Workflow
Caption: General workflow for the Grignard synthesis of a tertiary alcohol.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low Grignard reaction yields.
Reaction Pathways
Caption: Desired reaction pathway versus common side reactions.
References
- 1. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. brainly.com [brainly.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 11. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. reddit.com [reddit.com]
- 15. quora.com [quora.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. researchgate.net [researchgate.net]
- 21. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 22. scribd.com [scribd.com]
- 23. chemtips.wordpress.com [chemtips.wordpress.com]
Technical Support Center: Scaling Up 4-(2-Chlorophenyl)cyclohexan-1-one Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 4-(2-Chlorophenyl)cyclohexan-1-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on challenges that arise during scale-up.
Method 1: Grignard Reaction
The Grignard reaction is a common method for synthesizing this compound, but it presents challenges, particularly during scale-up due to its highly exothermic nature.[1][2][3]
Issue 1: Reaction Fails to Initiate or Shows a Long Induction Period
| Potential Cause | Recommended Solution |
| Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. | Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents. The presence of water can be quantified using in-situ IR.[4] |
| Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. | Use fresh, high-quality magnesium turnings. Activation can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or a portion of a previously successful Grignard reaction. |
| Impure Alkyl Halide: Inhibitors in the 1-bromo-2-chlorobenzene can prevent the reaction. | Purify the 1-bromo-2-chlorobenzene by distillation or filtration through activated alumina. |
| Low Temperature: The initiation of the Grignard reaction requires a certain activation energy. | Gentle warming of a small portion of the reaction mixture may be necessary to initiate the reaction. Once initiated, the reaction is highly exothermic and will require cooling. |
Issue 2: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Side Reactions (e.g., Wurtz Coupling): The Grignard reagent can react with the starting alkyl halide. | Maintain a low concentration of the alkyl halide by adding it slowly to the magnesium suspension. Ensure efficient stirring to quickly disperse the added reagent. |
| Incomplete Reaction: The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if necessary. |
| Grignard Reagent Degradation: The Grignard reagent can degrade over time, especially at elevated temperatures. | Prepare the Grignard reagent and use it immediately in the subsequent step. Maintain the reaction temperature as specified in the protocol. |
| Product Isolation Issues: The product may be lost during the workup and purification steps. | Optimize the extraction and purification protocol. Consider using a different purification method, such as column chromatography or crystallization. |
Issue 3: Runaway Reaction During Scale-Up
| Potential Cause | Recommended Solution |
| Poor Heat Dissipation: The large volume of a scale-up reaction makes it difficult to dissipate the heat generated by the exothermic Grignard reaction.[1][5] | Use a reactor with a high surface area-to-volume ratio and an efficient cooling system. Control the rate of reagent addition to manage the rate of heat generation.[6] |
| Accumulation of Unreacted Reagents: A delayed initiation followed by a sudden, rapid reaction can lead to a dangerous temperature and pressure increase.[4] | Ensure the reaction has initiated before adding the bulk of the reagents. Use in-situ monitoring techniques like FTIR to confirm initiation and monitor reagent concentration.[4] |
Method 2: Palladium-Catalyzed α-Arylation
This method offers an alternative route but can be sensitive to catalyst activity and reaction conditions.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen or other impurities. | Use a high-quality palladium precursor and ligand. Degas all solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Base: The choice of base is crucial for the deprotonation of the ketone. | Screen different bases (e.g., NaOtBu, LHMDS, K3PO4) to find the optimal one for your specific substrate and catalyst system. |
| Ligand Issues: The ligand may not be suitable for the specific transformation or may have degraded. | Select a ligand known to be effective for α-arylation of ketones, such as bulky, electron-rich phosphines or N-heterocyclic carbenes. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Homocoupling of the Aryl Halide: The aryl halide can react with itself to form a biaryl impurity. | This is a common side reaction in Suzuki-type couplings.[7] Optimize the reaction temperature and catalyst loading to favor the desired cross-coupling reaction. |
| Dehalogenation of the Aryl Halide: The aryl halide can be reduced to the corresponding arene. | This can occur if there are sources of hydride in the reaction mixture. Ensure all reagents are pure and dry. |
| Di-arylation of the Ketone: The product can react again with the aryl halide to form a di-arylated ketone. | Use a slight excess of the ketone relative to the aryl halide to minimize di-arylation. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for scaling up the production of this compound: Grignard reaction or palladium-catalyzed α-arylation?
A1: Both routes have their advantages and disadvantages for scale-up.
-
Grignard Reaction: This is often a more cost-effective and direct method. However, it is highly exothermic and requires strict control of reaction conditions to ensure safety, especially at a larger scale.[1][2] The handling of large quantities of ether solvents also poses a significant fire hazard.
-
Palladium-Catalyzed α-Arylation: This method is often more tolerant of functional groups and can be performed under milder conditions. However, the cost of the palladium catalyst and ligands can be a significant factor in large-scale production. Catalyst deactivation and the need for rigorous purification to remove residual palladium can also be challenges.
The choice of route will depend on the available equipment, safety infrastructure, and economic considerations.
Q2: How can I monitor the progress of the reaction during scale-up?
A2: In-process monitoring is crucial for successful scale-up.
-
For Grignard Reactions: In-situ FTIR spectroscopy can be used to monitor the concentration of the alkyl halide and confirm the initiation of the reaction.[4] This is a powerful tool for preventing the accumulation of unreacted reagents.
-
For Both Reactions: Regular sampling and analysis by TLC, GC, or HPLC can provide information on the conversion of starting materials and the formation of products and byproducts.
Q3: What are the key safety precautions to take when scaling up the Grignard synthesis?
A3: Safety is paramount when scaling up Grignard reactions.
-
Control of Exotherm: Ensure the reactor's cooling capacity is sufficient to handle the heat of reaction. The rate of addition of the alkyl halide should be carefully controlled to avoid a rapid temperature increase.
-
Inert Atmosphere: The reaction must be carried out under a dry, inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent and to mitigate fire risk.
-
Quenching: The quenching of the reaction should be done slowly and with adequate cooling, as it is also an exothermic process.
Q4: How can I purify the final product on a large scale?
A4: Large-scale purification requires different techniques than laboratory-scale purification.
-
Crystallization: If the product is a solid, crystallization is often the most efficient and scalable purification method.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be effective.
-
Large-Scale Chromatography: While possible, it is often expensive and generates a significant amount of solvent waste. It is typically used for high-value products or when other methods are not effective.
-
Liquid-Liquid Extraction: Can be used to remove certain impurities, for example, unreacted aldehydes or highly reactive ketones can be removed using a bisulfite wash.[8]
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of substituted cyclohexanones. Note that specific values for this compound may vary depending on the exact reaction conditions.
Table 1: Grignard Reaction Parameters
| Parameter | Typical Value | Reference |
| Yield | 70-90% | [9] |
| Reaction Time | 2-6 hours | - |
| Temperature | 0°C to reflux | - |
| Solvent | Anhydrous THF or Diethyl Ether | [10] |
Table 2: Palladium-Catalyzed α-Arylation Parameters
| Parameter | Typical Value | Reference |
| Yield | 60-95% | [11] |
| Catalyst Loading | 0.5-5 mol% | [12] |
| Reaction Time | 4-24 hours | - |
| Temperature | Room Temperature to 120°C | [12] |
| Base | NaOtBu, LHMDS, K3PO4 | - |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
Step 1: Preparation of the Grignard Reagent
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Add a small portion of a solution of 1-bromo-2-chlorobenzene in anhydrous tetrahydrofuran (THF) to the dropping funnel.
-
Add a few milliliters of the 1-bromo-2-chlorobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the appearance of cloudiness indicate initiation.
-
Once the reaction has started, add the remaining 1-bromo-2-chlorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Cyclohexanone
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Add a solution of cyclohexanone in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the cyclohexanone is consumed.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Palladium-Catalyzed α-Arylation
-
To a dry Schlenk flask, add the palladium precursor (e.g., Pd2(dba)3), the ligand (e.g., a bulky phosphine), and the base (e.g., NaOtBu).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by cyclohexanone and 1-bromo-2-chlorobenzene.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the required time.
-
Monitor the reaction by GC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the Grignard synthesis.
References
- 1. cs.gordon.edu [cs.gordon.edu]
- 2. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 3. mt.com [mt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of ketamine from a nontoxic procedure: a new and efficient route (2020) | Negar Zekri | 10 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Thermolabile Intermediates in Cyclohexanone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on cyclohexanone synthesis. The focus is on managing thermolabile intermediates in the two primary synthesis routes: cyclohexane oxidation and phenol hydrogenation.
Section 1: Cyclohexanone Synthesis via Cyclohexane Oxidation
The oxidation of cyclohexane to cyclohexanone proceeds through a critical and unstable intermediate, cyclohexyl hydroperoxide (CHHP). Proper management of this thermolabile compound is essential for maximizing yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermolabile intermediate in cyclohexane oxidation?
A1: The primary thermolabile intermediate is cyclohexyl hydroperoxide (C₆H₁₁OOH). This species is formed during the initial oxidation of cyclohexane and subsequently decomposes to a mixture of cyclohexanone and cyclohexanol, often referred to as KA (ketone-alcohol) oil.
Q2: What are the typical signs of uncontrolled decomposition of cyclohexyl hydroperoxide?
A2: Uncontrolled decomposition of CHHP, often driven by excessive temperature or inappropriate catalytic activity, can lead to a number of undesirable outcomes. These include a significant drop in selectivity towards cyclohexanone and cyclohexanol, an increase in the formation of byproducts such as organic acids and esters, and in severe cases, a rapid increase in reaction temperature and pressure, which can pose a safety hazard. The low conversion of cyclohexane in industrial processes is often a strategy to avoid the radical-chain oxidation of the desired cyclohexanone product, which leads exclusively to byproducts.[1]
Q3: What are the common byproducts formed from the decomposition of cyclohexyl hydroperoxide?
A3: Besides the desired products, cyclohexanone and cyclohexanol, several byproducts can form from the decomposition of CHHP, especially under suboptimal conditions. These can include 2-cyclohexyloxy-cyclohexanone, 1-cyclohexyloxy-cyclohexanol, and 1′-hydroxy-bicyclohexyl-2-one. The formation of these byproducts is often attributed to side reactions involving the desired ketone product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Selectivity for Cyclohexanone and Cyclohexanol | Uncontrolled radical decomposition of cyclohexyl hydroperoxide. | Optimize reaction temperature. The combined selectivity for cyclohexanone and cyclohexanol is highly dependent on temperature. For example, with an H-beta zeolite catalyst, selectivity can be increased from 68.3 mol% at 85°C to 84.6 mol% at 125°C. Select an appropriate catalyst. Transition metal oxides like Co₃O₄, MnO₂, or Fe₃O₄ on a solid support can be used to control the decomposition. For instance, a Co-Cr-TUD-1 catalyst has shown high efficiency with a total selectivity of 95.9% for cyclohexanone and cyclohexanol. |
| Formation of Acidic Byproducts | Over-oxidation of cyclohexanone and cyclohexanol. | Reduce reaction time to minimize the exposure of the products to oxidative conditions. Lower the reaction temperature to decrease the rate of over-oxidation. Consider using a more selective catalyst that favors the decomposition of CHHP over the oxidation of the alcohol and ketone. |
| Poor Reproducibility | Inconsistent catalyst activity or variations in reaction conditions. | Ensure consistent catalyst preparation and loading. A detailed protocol for catalyst preparation should be followed. For example, for a Co₃O₄@SiO₂ core-shell catalyst, the ratio of ethanol to water, the concentration of the templating agent (CTAB), and the amount of the silica source (TEOS) are critical parameters.[2] Carefully control reaction parameters such as temperature, pressure, and stirring rate. |
Quantitative Data
Table 1: Effect of Temperature on Cyclohexyl Hydroperoxide Decomposition over H-beta Zeolite Catalyst
| Temperature (°C) | Cyclohexanone Selectivity (mol%) | Cyclohexanol Selectivity (mol%) | Combined Selectivity (mol%) |
| 85 | 7.5 | 60.8 | 68.3 |
| 125 | 25.2 | 59.4 | 84.6 |
Table 2: Catalytic Performance of Various Catalysts in Cyclohexyl Hydroperoxide Decomposition
| Catalyst | CHHP Conversion (%) | Cyclohexanone Selectivity (%) | Cyclohexanol Selectivity (%) | Total Selectivity (%) |
| Co-Cr-TUD-1 | 96.9 | - | - | 95.9 |
| Co₃O₄@SiO₂ | 81.68 | 34.06 | 70.60 | 104.66 |
Experimental Protocols
Protocol 1: Catalytic Decomposition of Cyclohexyl Hydroperoxide using a Heterogeneous Catalyst
-
Catalyst Preparation (Example: Co₃O₄ on SiO₂ support):
-
Impregnate a high surface area silica support (e.g., 1 m²/g or more) with a solution of a cobalt salt (e.g., cobalt nitrate).[3]
-
Dry the impregnated support at 100-120°C.
-
Calcine the dried material in air at a temperature sufficient to convert the cobalt salt to Co₃O₄ (typically 300-500°C).
-
-
Decomposition Reaction:
-
In a suitable reactor, charge a solution of cyclohexyl hydroperoxide in cyclohexane (typically 0.1 to 10 wt%).[3]
-
Add the prepared catalyst to the reactor. The catalyst can be in a fixed bed or slurried in the reaction mixture.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 80-130°C) under a controlled atmosphere (e.g., molecular oxygen).[3]
-
Monitor the reaction progress by analyzing samples for CHHP conversion and product formation using appropriate analytical techniques (e.g., GC, HPLC).
-
Diagrams
Caption: Cyclohexane oxidation pathway.
Section 2: Cyclohexanone Synthesis via Phenol Hydrogenation
The selective hydrogenation of phenol to cyclohexanone involves the formation of an unstable enol intermediate, cyclohexenol. Controlling the reaction conditions is crucial to promote the desired isomerization to cyclohexanone and prevent over-hydrogenation to cyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What is the thermolabile intermediate in the hydrogenation of phenol to cyclohexanone?
A1: The key unstable intermediate is cyclohexenol. Phenol is first partially hydrogenated to form this enol, which then rapidly tautomerizes to the more stable keto form, cyclohexanone.[4]
Q2: Why is selectivity a major challenge in this reaction?
A2: Selectivity is a challenge because the desired product, cyclohexanone, can be further hydrogenated to cyclohexanol, an undesired byproduct in this specific synthesis.[4] The reaction conditions, particularly temperature and hydrogen pressure, as well as the choice of catalyst, play a significant role in determining the final product distribution.
Q3: What are the main byproducts in phenol hydrogenation to cyclohexanone?
A3: The primary byproduct is cyclohexanol, formed from the over-hydrogenation of cyclohexanone. In some cases, depending on the catalyst and reaction conditions, small amounts of cyclohexane may also be formed through the dehydration of cyclohexanol followed by hydrogenation.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Phenol | Insufficient catalyst activity or deactivation. | Ensure the catalyst is properly activated before use. For Pd-based catalysts, this often involves a reduction step. Increase the catalyst loading or consider a more active catalyst system. For example, a combination of a palladium catalyst with a Lewis acid can enhance conversion.[6] Check for catalyst poisons in the feedstock or solvent. |
| Low Selectivity for Cyclohexanone (High Cyclohexanol Content) | Over-hydrogenation of cyclohexanone. | Optimize the reaction temperature. For a Pd/MIL-100(Cr) catalyst, increasing the temperature from 100°C to 120°C significantly decreases cyclohexanone selectivity.[4] Reduce the hydrogen pressure. With the same catalyst, increasing H₂ pressure from 0.1 to 1.0 MPa reduces selectivity from 98.3% to 79.1%.[4] Choose a catalyst that inhibits the further hydrogenation of the ketone. The addition of a Lewis acid can help stabilize the cyclohexanone and prevent its reduction.[4] |
| Formation of Cyclohexane | Dehydration of cyclohexanol followed by hydrogenation. | This is more likely to occur with catalysts that have strong acidic sites. Consider using a catalyst with weaker acidity or one that favors the hydrogenation of the aromatic ring over dehydration. |
Quantitative Data
Table 3: Effect of Temperature and Pressure on Phenol Hydrogenation over Pd/MIL-100(Cr) Catalyst
| Temperature (°C) | H₂ Pressure (MPa) | Phenol Conversion (%) | Cyclohexanone Selectivity (%) |
| 100 | 0.1 | 100 | 98.3 |
| 120 | 0.1 | 100 | Decreased Significantly |
| 100 | 1.0 | 100 | 79.1 |
Table 4: Performance of Pd/C-Heteropoly Acid Catalyst in Phenol Hydrogenation
| Temperature (°C) | H₂ Pressure (MPa) | Reaction Time (h) | Phenol Conversion (%) | Cyclohexanone Selectivity (%) |
| 80 | 1.0 | 3 | 100 | 93.6 |
Experimental Protocols
Protocol 2: Lab-Scale Selective Hydrogenation of Phenol to Cyclohexanone
-
Catalyst Preparation (Example: Pd/C-Heteropoly Acid):
-
Prepare a physical mixture of a commercial Pd/C catalyst and a heteropoly acid (e.g., phosphotungstic acid) in the desired ratio (e.g., 1:10 by mass).[7]
-
-
Hydrogenation Reaction:
-
In a stainless steel autoclave equipped with a magnetic stirrer, add the phenol, the prepared catalyst, and a suitable solvent (e.g., dichloromethane).[7]
-
Seal the reactor and purge it several times with hydrogen gas to remove air.[7]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa).[7]
-
Heat the reactor to the target temperature (e.g., 80°C) while stirring.[7]
-
Maintain the reaction for the desired time (e.g., 3 hours).[7]
-
After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Analyze the product mixture by GC or other suitable methods to determine conversion and selectivity.
-
Diagrams
Caption: Phenol hydrogenation pathway.
References
Anhydrous reaction conditions for synthesizing arylcyclohexanones
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for maintaining anhydrous conditions during the synthesis of arylcyclohexanones.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions critical for many arylcyclohexanone synthesis routes?
A1: Anhydrous (water-free) conditions are crucial because many reagents and intermediates involved in common synthetic pathways are highly sensitive to moisture. Key reactions like Friedel-Crafts acylations and aldol condensations (a central part of the Robinson annulation) are adversely affected by water.[1][2][3]
-
Catalyst Deactivation: Lewis acids (e.g., AlCl₃) used in Friedel-Crafts reactions are potent moisture scavengers and will be hydrolyzed and deactivated by trace amounts of water, halting the reaction.[4]
-
Side Reactions: Water can participate in side reactions, such as the hydrolysis of acyl halide starting materials.
-
Inhibition of Reaction Rate: In base-catalyzed reactions like aldol condensations, the presence of water can inhibit the reaction rate and unfavorably shift the reaction equilibrium, leading to lower conversion and yields.[1][2]
Q2: How can I effectively dry my glassware for an anhydrous reaction?
A2: All glassware must be meticulously dried to remove adsorbed water from the surfaces. The two most common methods are:
-
Flame-Drying: Assemble the glassware (round-bottom flask, condenser, etc.) and heat it under a stream of inert gas (Nitrogen or Argon) using a heat gun or a gentle Bunsen flame until it is hot to the touch. Allow it to cool to room temperature under the inert atmosphere before adding reagents.
-
Oven-Drying: Place the glassware in an oven at >120°C for at least 4 hours (preferably overnight). Once removed, immediately assemble the apparatus while still hot and allow it to cool under a positive pressure of inert gas.
Q3: What is an inert atmosphere, and how do I maintain it?
A3: An inert atmosphere consists of a gas that does not react with the reagents, such as Nitrogen (N₂) or Argon (Ar). This prevents atmospheric moisture and oxygen from entering the reaction. To maintain it, the reaction is typically set up using a Schlenk line or a simple balloon setup. A positive pressure of the inert gas is maintained throughout the experiment, ensuring that any leaks will result in gas flowing out of the apparatus rather than air leaking in.
Q4: Which drying agent should I use for my solvent?
A4: The choice of drying agent depends on the solvent and the required level of dryness. Molecular sieves (3Å or 4Å) are a versatile and highly effective option for most common organic solvents and are safer than reactive metal hydrides.[5] Neutral alumina is also an excellent choice for rapid drying.[6]
Troubleshooting Guide
Q1: My reaction yield is very low, or the reaction failed to proceed. What are the likely moisture-related causes?
A1: This is a classic symptom of inadequate anhydrous conditions. Use the following flowchart to diagnose the potential source of water contamination.
Caption: Troubleshooting flowchart for low-yield anhydrous reactions.
Q2: I observed the formation of unexpected byproducts. Could this be due to water?
A2: Yes. Trace moisture can lead to several side reactions. For example, in a Friedel-Crafts acylation using an acyl chloride, water will hydrolyze the acyl chloride to the corresponding carboxylic acid. This carboxylic acid is unreactive under Friedel-Crafts conditions and will remain as an impurity. Similarly, base-catalyzed self-condensation of the starting ketone can be affected by water, altering the product distribution.[1]
Q3: My Lewis acid catalyst (e.g., AlCl₃) clumped together and seemed ineffective. Why did this happen?
A3: Aluminum chloride and similar Lewis acids are extremely hygroscopic. If they are exposed to moist air or added to a solvent that has not been properly dried, they will rapidly absorb water, forming hydrates and clumping together. This hydrated form is catalytically inactive for Friedel-Crafts reactions. Always handle Lewis acids in a glovebox or under a positive pressure of inert gas and add them to a pre-dried reaction mixture.
Data Presentation
Table 1: Efficiency of Common Drying Agents for Tetrahydrofuran (THF)
| Drying Agent | Method | Time | Residual Water (ppm) |
| 3Å Molecular Sieves | Storage (10% m/v) | 48-72 h | <10 |
| Neutral Alumina | Column Pass | <1 h | <10 |
| Calcium Hydride (CaH₂) | Stirring & Distillation | Several hours | ~15-20 |
| Sodium/Benzophenone | Reflux & Distillation | Several hours | <5 |
Data compiled from various sources demonstrating typical efficiencies. Actual results may vary based on the initial water content and technique.[5][6]
Experimental Protocols & Workflows
General Workflow for Setting Up Anhydrous Reactions
The following diagram outlines the critical steps and decision points for preparing and executing a reaction under strictly anhydrous conditions.
Caption: General experimental workflow for anhydrous synthesis.
Protocol: Anhydrous Intramolecular Friedel-Crafts Acylation to form a Tetralone
(This is a representative protocol and may need optimization for specific substrates.)
Objective: To perform an intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid to ⍺-tetralone, requiring strictly anhydrous conditions.
Reagents & Equipment:
-
4-phenylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried round-bottom flask, condenser, dropping funnel, and magnetic stir bar
-
Schlenk line or Nitrogen/Argon balloon setup
-
Syringes and needles
Methodology:
-
Glassware Preparation: All glassware was oven-dried at 150°C overnight and assembled while hot, then allowed to cool under a positive pressure of dry nitrogen.
-
Formation of the Acyl Chloride:
-
To the flask containing 4-phenylbutanoic acid (1.0 eq) under nitrogen, add anhydrous DCM (approx. 0.2 M concentration) via syringe.
-
Add freshly distilled thionyl chloride (1.2 eq) dropwise via syringe at 0°C.
-
Allow the mixture to warm to room temperature and then gently reflux for 2 hours until gas evolution (SO₂ and HCl) ceases. The formation of the acyl chloride is now complete.
-
Remove the excess thionyl chloride and DCM under reduced pressure (maintaining an inert atmosphere).
-
-
Intramolecular Acylation:
-
Re-dissolve the crude 4-phenylbutanoyl chloride in fresh anhydrous DCM under nitrogen.
-
Cool the solution to 0°C in an ice bath.
-
In a separate, dry flask, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq) in anhydrous DCM. (Caution: Handle AlCl₃ in a glovebox or under a strong flow of inert gas).
-
Slowly add the acyl chloride solution to the AlCl₃ suspension at 0°C via a cannula.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
-
Workup:
-
Upon completion, cool the reaction mixture back to 0°C and very cautiously quench by slowly adding crushed ice. This will hydrolyze the aluminum complexes.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude ⍺-tetralone, which can be further purified by column chromatography or distillation.
-
References
Validation & Comparative
Unveiling the Structure: A Comparative Guide to the Analysis of 4-(2-Chlorophenyl)cyclohexan-1-one
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the characterization of 4-(2-Chlorophenyl)cyclohexan-1-one, a substituted cyclohexanone with potential applications in medicinal chemistry.
This document delves into the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound and presents a comparative analysis with other widely used analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols for each technique are provided to support methodological evaluation and implementation.
Mass Spectrometry: Predicting the Fragmentation Fingerprint
Upon electron impact, the molecule is expected to ionize to form a molecular ion peak. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak, owing to the natural abundance of the ³⁷Cl isotope.
The primary fragmentation pathways are anticipated to involve:
-
Alpha-cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can lead to the loss of ethylene (C₂H₄) or a C₃H₅O radical, resulting in significant fragment ions.
-
Cleavage of the Chlorophenyl Group: The bond connecting the cyclohexanone ring and the chlorophenyl group can break, leading to the formation of a chlorophenyl cation or a cyclohexanone radical cation.
-
Loss of Chlorine: The chlorine atom can be lost as a radical, leading to a fragment ion at M-35.
-
Ring Cleavage of Cyclohexanone: The cyclohexanone ring can undergo various ring-opening and fragmentation processes, yielding a series of smaller fragment ions.
A proposed fragmentation pathway is visualized in the diagram below.
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is critical for the comprehensive characterization of a molecule. The following table compares mass spectrometry with NMR, FTIR, and HPLC for the analysis of this compound.
| Technique | Information Provided | Strengths | Limitations | Typical Sample Amount |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation pattern for structural elucidation. | High sensitivity, provides molecular weight information, structural information from fragmentation. | Isomers can be difficult to distinguish, fragmentation can be complex to interpret. | ng - µg |
| Nuclear Magnetic Resonance (NMR) | Detailed information on the chemical environment of each proton and carbon atom, connectivity between atoms. | Unambiguous structure determination, information on stereochemistry. | Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for large molecules. | mg |
| Fourier-Transform Infrared (FTIR) | Presence of functional groups. | Fast, non-destructive, provides a molecular "fingerprint". | Provides limited structural information, not suitable for complex mixtures. | µg - mg |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound in a mixture, purity assessment. | High resolution for complex mixtures, quantitative analysis, preparative capabilities. | Does not provide direct structural information without a coupled detector (e.g., MS). | µg |
Experimental Protocols
Detailed methodologies for the analysis of this compound using various techniques are outlined below.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. For a liquid sample, a thin film can be cast on the crystal.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program: Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
Analytical Workflow
A typical workflow for the comprehensive characterization of a novel compound like this compound involves a multi-technique approach to gain orthogonal information, ensuring a confident structural assignment and purity assessment.
A Comparative Analysis of the Biological Activities of Norketamine and its Synthetic Precursor, 4-(2-Chlorophenyl)cyclohexan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of norketamine, a primary active metabolite of ketamine, and 4-(2-Chlorophenyl)cyclohexan-1-one. Scientific literature establishes norketamine as a pharmacologically active compound with significant effects on the central nervous system. In contrast, this compound is consistently identified as a chemical intermediate in the synthesis of ketamine and its analogs, with no reported intrinsic biological activity.
Executive Summary
Norketamine, the N-demethylated metabolite of ketamine, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, albeit with a lower potency than ketamine. It is considered to contribute to the overall pharmacological effects of its parent compound, including anesthetic, analgesic, and potential antidepressant properties. Conversely, this compound serves as a building block in the chemical synthesis of arylcyclohexylamines like ketamine and norketamine and is not known to possess pharmacological activity itself. This guide will focus on the established biological profile of norketamine and illustrate the synthetic relationship of this compound to pharmacologically active molecules.
Quantitative Comparison of Biological Activity
As this compound is a non-active synthetic precursor, this section focuses on the quantitative data available for norketamine's biological activity.
| Parameter | Norketamine | This compound |
| Primary Target | NMDA Receptor | Not Applicable (Synthetic Intermediate) |
| Mechanism of Action | Non-competitive Antagonist | Not Applicable |
| Receptor Binding Affinity (Ki) | (S)-Norketamine: 1.7 µM[1][2] | No reported biological activity |
| (R)-Norketamine: 13 µM[1][2] | No reported biological activity | |
| Functional Activity | Inhibition of NMDA-mediated responses[1] | No reported biological activity |
| In Vivo Effects | Anesthetic, Analgesic, Antidepressant-like effects[2][3][4] | No reported biological activity |
Experimental Protocols
[3H]MK-801 Binding Assay for NMDA Receptor Affinity
This in vitro assay is used to determine the binding affinity of a compound to the NMDA receptor.
Methodology:
-
Tissue Preparation: Rat cortical tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the NMDA receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand [3H]MK-801, a high-affinity NMDA receptor channel blocker, and varying concentrations of the test compound (e.g., norketamine).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound [3H]MK-801, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Synthetic Workflow
Norketamine's Mechanism of Action: NMDA Receptor Antagonism
Norketamine, like its parent compound ketamine, exerts its primary effects by blocking the NMDA receptor, a crucial component of glutamatergic neurotransmission. This blockade is non-competitive, meaning norketamine binds to a site within the receptor's ion channel (the phencyclidine site), distinct from the glutamate binding site. By physically occluding the channel, norketamine prevents the influx of calcium ions (Ca²⁺) that would normally occur upon glutamate and co-agonist (glycine or D-serine) binding. This disruption of glutamatergic signaling is thought to underlie many of norketamine's physiological effects.
Synthetic Pathway: From Precursor to Active Compound
This compound is a key starting material in the synthesis of norketamine and subsequently ketamine. The following diagram illustrates a generalized synthetic workflow. A common synthetic route involves the α-amination of the cyclohexanone ring, followed by other modifications. For instance, a nitro group can be introduced at the alpha position, which is then reduced to an amine to form norketamine.
Conclusion
The available scientific evidence clearly delineates the roles of norketamine and this compound. Norketamine is a pharmacologically active metabolite of ketamine that acts as a non-competitive NMDA receptor antagonist, contributing to the overall clinical effects observed after ketamine administration. In stark contrast, this compound is a chemical precursor used in the synthesis of these active pharmaceutical ingredients and does not exhibit biological activity itself. This distinction is crucial for researchers in the fields of pharmacology and drug development when investigating the structure-activity relationships of arylcyclohexylamines and designing novel therapeutic agents.
References
Comparative Guide to Spectral Data of 4-(2-Chlorophenyl)cyclohexan-1-one and its Isomeric Reference Standard
For researchers, scientists, and professionals engaged in drug development and analytical chemistry, access to reliable spectral data for reference standards is paramount for accurate identification and quantification of compounds. This guide provides a comparative overview of the spectral characteristics of 4-(2-Chlorophenyl)cyclohexan-1-one and its readily available isomeric alternative, 4-(4-Chlorophenyl)cyclohexan-1-one. Due to the limited availability of public spectral data for this compound, this guide also outlines a plausible synthetic route and standard analytical protocols for its characterization.
Introduction to Arylcyclohexanones
Arylcyclohexanones are a class of organic compounds that serve as important precursors in the synthesis of various pharmaceuticals. The position of the substituent on the aryl ring can significantly influence the chemical and pharmacological properties of the molecule. Precise structural elucidation through spectral analysis is therefore a critical step in the research and development process.
Spectral Data Comparison
The following tables summarize the available and expected spectral data for this compound and the reference standard 4-(4-Chlorophenyl)cyclohexan-1-one.
Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data
| Parameter | This compound (Expected) | 4-(4-Chlorophenyl)cyclohexan-1-one (Reference Data) |
| ¹H NMR | Aromatic protons expected in the range of δ 7.2-7.5 ppm. The cyclohexanone protons would likely appear as complex multiplets between δ 1.8-3.0 ppm. The proton at C4, adjacent to the aromatic ring, would be a multiplet at approximately δ 3.2-3.5 ppm. | Aromatic protons typically appear as two doublets around δ 7.3 ppm and δ 7.2 ppm. The cyclohexanone protons appear as multiplets between δ 1.9-2.8 ppm. The proton at C4 is observed as a multiplet around δ 3.0-3.2 ppm. |
| ¹³C NMR | The carbonyl carbon (C=O) is expected around δ 210 ppm. Aromatic carbons would appear in the δ 125-145 ppm region. The cyclohexanone carbons would be found in the range of δ 25-50 ppm. | The carbonyl carbon is observed at approximately δ 210.5 ppm. Aromatic carbons are seen at roughly δ 143.8, 132.0, 128.8, and 128.4 ppm. The cyclohexanone carbons appear at approximately δ 47.5, 41.2, and 34.5 ppm. |
Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectral Data
| Parameter | This compound (Expected) | 4-(4-Chlorophenyl)cyclohexan-1-one (Reference Data) |
| Mass Spec. | Molecular Ion (M⁺) peak expected at m/z 222 and 224 (due to ³⁵Cl and ³⁷Cl isotopes). Fragmentation would likely involve cleavage of the cyclohexanone ring and loss of CO. | Molecular Ion (M⁺) peaks are observed at m/z 222 and 224. Key fragments are seen at m/z 194, 165, 139, and 115. |
| IR Spectrum | A strong absorption band for the carbonyl group (C=O) is expected around 1710 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. C-Cl stretching would appear in the fingerprint region. | A characteristic strong carbonyl (C=O) stretch is observed at approximately 1715 cm⁻¹. Aromatic C-H stretches are seen around 3030 cm⁻¹, and aliphatic C-H stretches are present in the 2860-2960 cm⁻¹ region. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 4-arylcyclohexanones is through a Michael addition reaction followed by cyclization and decarboxylation, or via a palladium-catalyzed α-arylation of a cyclohexanone derivative.
Illustrative Synthetic Scheme (based on literature for similar compounds):
A potential route involves the reaction of 2-chlorophenylacetonitrile with an appropriate Michael acceptor, followed by a series of steps including hydrolysis, cyclization, and decarboxylation to yield the target compound.
Spectral Data Acquisition
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): Electron ionization mass spectra (EI-MS) would be obtained using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction. The ionization energy would be set to 70 eV.
Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a KBr plate or as a solution in an appropriate solvent.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comparison of spectral data for a target analyte and a reference standard.
Caption: Workflow for spectral data comparison.
Signaling Pathway of Arylcyclohexanone Action (Hypothetical)
While the specific signaling pathways for these exact molecules are not detailed, arylcyclohexylamines, a related class of compounds, are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor. The following diagram illustrates a simplified, hypothetical signaling pathway.
Caption: Hypothetical NMDA receptor antagonism.
This guide provides a framework for the analytical comparison of this compound with a commercially available standard. The provided synthetic and analytical outlines can aid researchers in the preparation and characterization of this compound for their specific research needs.
Differentiating Isomers of Chlorophenyl-cyclohexanone Using Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and differentiation of positional isomers are critical in various scientific disciplines, from pharmaceutical development to forensic analysis. Isomers of chlorophenyl-cyclohexanone, which share the same molecular weight, can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of using mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), to differentiate between the ortho-, meta-, and para-isomers of chlorophenyl-cyclohexanone. The methodologies and expected fragmentation patterns presented herein are based on established principles of mass spectrometry, offering a robust framework for analysis.
Executive Summary
Experimental Protocols
A standard Gas Chromatography-Mass Spectrometry (GC-MS) method is suitable for the analysis of chlorophenyl-cyclohexanone isomers.
Sample Preparation: A stock solution of each isomer (or the mixed sample) is prepared in a volatile organic solvent such as methanol or acetonitrile to a concentration of 1 mg/mL. A working solution of 10 µg/mL is then prepared by serial dilution for injection into the GC-MS system.
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode at 250°C.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Data Presentation: Predicted Fragmentation Patterns
The differentiation of the chlorophenyl-cyclohexanone isomers by mass spectrometry is primarily based on the relative abundances of key fragment ions. The following table summarizes the predicted major fragment ions and their anticipated relative intensities.
| m/z | Proposed Fragment Ion | Predicted Relative Abundance (Ortho-isomer) | Predicted Relative Abundance (Meta-isomer) | Predicted Relative Abundance (Para-isomer) | Notes |
| 210/212 | [M]+• (Molecular Ion) | Moderate | High | High | Isotopic pattern for one chlorine atom (approx. 3:1 ratio) will be observed. |
| 175 | [M-Cl]+ | High | Low | Low | Loss of the chlorine radical. Expected to be more prominent in the ortho-isomer due to the ortho-effect. |
| 147 | [M-Cl-CO]+ | Moderate | Low | Low | Subsequent loss of carbon monoxide from the [M-Cl]+ fragment. |
| 111 | [C6H4Cl]+ | Moderate | High | High | Phenyl cation with chlorine attached. |
| 98 | [C6H10O]+• | Low | Moderate | Moderate | Cyclohexanone radical cation from cleavage of the phenyl-cyclohexyl bond. |
| 77 | [C6H5]+ | Low | Moderate | Moderate | Phenyl cation from loss of chlorine from the [C6H4Cl]+ fragment. |
Disclaimer: The relative abundances presented are predictive and based on established fragmentation principles. Actual experimental data may vary.
Visualization of Analytical Workflow and Fragmentation Logic
The following diagrams illustrate the experimental workflow and the logical differences in the fragmentation pathways of the chlorophenyl-cyclohexanone isomers.
A Comparative Guide to Catalytic Systems for Arylcyclohexanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of arylcyclohexanones, a key structural motif in numerous pharmaceuticals and biologically active compounds, has been a significant focus of chemical research. The development of efficient and selective catalytic systems is paramount for accessing these valuable molecules. This guide provides a comparative overview of the efficacy of different catalytic systems, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Performance of Key Catalytic Systems
The choice of a catalytic system for arylcyclohexanone synthesis is dictated by factors such as desired yield, stereoselectivity, substrate scope, and reaction conditions. Below is a summary of the performance of prevalent catalytic systems based on palladium, rhodium, copper, and organocatalysts.
| Catalytic System | General Substrates | Key Advantages | Typical Yields (%) | Selectivity (ee/dr) | Representative Catalyst |
| Palladium-catalyzed | Aryl halides, boronic acids, vinylogous esters | Broad substrate scope, high yields, well-established methodologies.[1][2][3] | 60-95% | Generally not stereoselective unless chiral ligands are used. | Pd(OAc)₂, PdCl₂(PhCN)₂, Pd/C |
| Rhodium-catalyzed | Arylidene cyclohexanones, diynes, allylic chlorides | High enantioselectivity, effective for asymmetric hydrogenation and cycloisomerization.[4][5][6][7] | 80-99% | Up to >99% ee, >20:1 dr | Rh-f-spiroPhos, Rh₂(R-PTAD)₄, [Rh(cod)OH]₂ |
| Copper-catalyzed | Cyclohexenone oxime esters, dicarbonyl compounds, aryl boronic acids | Cost-effective, good for specific transformations like arylamine synthesis and bis-quaternary center formation.[8][9][10][11] | 65-97% | Can be highly diastereoselective. | Cu(MeCN)₄BF₄, CuI |
| Organocatalytic | α,β-Unsaturated aldehydes, ketones, bromomalonates | Metal-free, high enantioselectivity, mild reaction conditions.[12] | 90-98% | Up to 98% ee, >30:1 dr | Chiral diphenylprolinol TMS ether |
Detailed Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful implementation of synthetic protocols. Below are representative experimental procedures for each class of catalytic system.
Palladium-Catalyzed α-Arylation of a Vinylogous Ester
This protocol is adapted from a procedure for the synthesis of γ,γ-disubstituted cyclohexenones.[2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., a suitable phosphine ligand)
-
Base (e.g., K₃PO₄)
-
Aryl bromide
-
Cyclic vinylogous ester
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the phosphine ligand (0.02 mmol, 2 mol%).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Add the aryl bromide (1.0 mmol), the cyclic vinylogous ester (1.2 mmol), and the base (2.0 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is a general representation of the enantioselective hydrogenation of arylidene cyclohexanones.[6]
Materials:
-
Rhodium catalyst precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral diphosphine ligand (e.g., f-spiroPhos)
-
Arylidene cyclohexanone substrate
-
Hydrogen gas
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
Procedure:
-
In a glovebox, the rhodium precursor (0.01 mmol, 1 mol%) and the chiral ligand (0.011 mmol, 1.1 mol%) are dissolved in the solvent (2 mL) in a Schlenk tube and stirred for 30 minutes to form the active catalyst.
-
The arylidene cyclohexanone (1.0 mmol) is added to the catalyst solution.
-
The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen gas line.
-
The reaction mixture is stirred under a hydrogen atmosphere (1-10 atm) at a specified temperature (e.g., room temperature) for 12-48 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to yield the chiral arylcyclohexanone.
Copper-Catalyzed Synthesis of Unsymmetrical Bis-Quaternary Centers
This procedure describes the formation of all-carbon bis-quaternary centers on a cyclohexanone ring.[8]
Materials:
-
Copper(I) tetra(acetonitrile) tetrafluoroborate (Cu(MeCN)₄BF₄)
-
α-Hydroxy O-allylenol ether substrate
-
Substituted indole
-
Anhydrous solvent (e.g., Dichloroethane)
Procedure:
-
To a solution of the α-hydroxy O-allylenol ether (0.1 mmol) and the substituted indole (0.12 mmol) in dichloroethane (1 mL) is added Cu(MeCN)₄BF₄ (0.01 mmol, 10 mol%).
-
The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for the required time (e.g., 12 hours).
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.
Organocatalytic Asymmetric Michael Addition
This protocol outlines a general procedure for the enantioselective synthesis of substituted cyclohexanones via a cascade Michael-alkylation reaction.[13]
Materials:
-
Chiral organocatalyst (e.g., diphenylprolinol TMS ether)
-
α,β-Unsaturated aldehyde
-
Bromomalonate
-
Base (e.g., 2,6-lutidine)
-
Solvent (e.g., Chloroform)
Procedure:
-
To a solution of the α,β-unsaturated aldehyde (0.5 mmol) and bromomalonate (0.6 mmol) in chloroform (1 mL) at room temperature is added the chiral organocatalyst (0.1 mmol, 20 mol%).
-
The base (0.6 mmol) is then added, and the reaction mixture is stirred for 24-72 hours.
-
The progress of the reaction is monitored by TLC.
-
Once the reaction is complete, the mixture is directly loaded onto a silica gel column for purification by flash chromatography.
Visualizing the Workflow and Decision-Making Process
To further aid researchers, the following diagrams illustrate a typical experimental workflow and a decision-making process for selecting a suitable catalytic system.
Caption: Generalized workflow for arylcyclohexanone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed α-Arylation of Vinylogous Esters for the Synthesis of γ,γ-Disubstituted Cyclohexenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper(I)-Catalyzed Synthesis of Unsymmetrical All-Carbon Bis-Quaternary Centers at the Opposing α-Carbons of Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recyclable copper(i)-catalyzed coupling of 1-bromo-2-iodobenzenes and β-keto esters in bioderived 2-MeTHF: green synthesis of 2,3-disubstituted benzofurans - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Fabrication and Characterization of Cu Nanoparticles Dispersed on ZnAl-Layered Double Hydroxide Nanocatalysts for the Oxidation of Cyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.uniroma1.it [iris.uniroma1.it]
- 13. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
A Comparative Guide to the Synthesis of Substituted Cyclohexanones
For Researchers, Scientists, and Drug Development Professionals
The substituted cyclohexanone motif is a cornerstone in the architecture of numerous natural products and pharmaceutical agents. Its prevalence drives the continuous development of efficient and stereoselective synthetic routes. This guide provides an objective comparison of four major synthetic strategies: the Robinson Annulation, the Diels-Alder Reaction, the Birch Reduction of aromatic compounds, and modern Organocatalytic Methods. We present a detailed analysis of their mechanisms, substrate scope, and performance, supported by experimental data and protocols to aid in the selection of the most suitable method for a given synthetic challenge.
At a Glance: Key Synthetic Routes Comparison
| Synthetic Route | Key Features | Typical Yields | Stereoselectivity | Key Advantages | Common Limitations |
| Robinson Annulation | A tandem Michael addition and intramolecular aldol condensation. | 60-90% | Can be diastereoselective; asymmetric variants exist. | Forms a new six-membered ring and a C=C bond in one pot; widely applicable. | Requires enolizable ketones; polymerization of the α,β-unsaturated ketone can be a side reaction.[1][2] |
| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile. | 70-95% | Highly stereospecific and stereoselective (endo rule).[3] | Excellent control over stereochemistry; convergent synthesis. | Requires specific diene and dienophile functionalities; can be reversible at high temperatures. |
| Birch Reduction | Reduction of an aromatic ring to a 1,4-cyclohexadiene, followed by hydrolysis. | 75-85% (for the reduction step) | Not inherently stereoselective at the ketone. | Readily available aromatic starting materials; good for specific substitution patterns. | Requires cryogenic conditions (liquid ammonia); handling of alkali metals.[4] |
| Organocatalytic Methods | Typically involves asymmetric Michael additions to α,β-unsaturated systems. | 80-99% | High diastereo- and enantioselectivity (often >90% ee). | Mild reaction conditions; avoids toxic metals; high enantioselectivity. | Catalyst loading can be high; may have limited substrate scope for some catalysts. |
The Robinson Annulation: A Classic Ring-Forming Strategy
The Robinson annulation, discovered by Sir Robert Robinson in 1935, is a powerful and widely used method for the formation of a six-membered ring by combining a ketone and an α,β-unsaturated ketone.[1] The reaction proceeds through a tandem Michael addition followed by an intramolecular aldol condensation.[1][2]
Reaction Mechanism & Workflow
The general mechanism involves the deprotonation of a ketone to form an enolate, which then acts as a nucleophile in a Michael addition to an α,β-unsaturated ketone. The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to form a β-hydroxy ketone, which subsequently dehydrates to yield the α,β-unsaturated cyclohexenone product.[1][5]
Caption: General workflow of the Robinson Annulation.
Performance Data
| Ketone | α,β-Unsaturated Ketone | Base/Solvent | Yield (%) | Reference |
| 2-Methylcyclohexanone | Methyl vinyl ketone | NaOEt/EtOH | ~75% | --INVALID-LINK-- |
| Cyclohexanone | Methyl vinyl ketone | NaOEt/EtOH | 65% | --INVALID-LINK-- |
| Acetone | Methyl vinyl ketone | Pyrrolidine/AcOH | 60% | --INVALID-LINK-- |
Experimental Protocol: Synthesis of Wieland-Miescher Ketone Analogue
This procedure is adapted from a typical Robinson annulation reaction.
Materials:
-
2-Methylcyclohexanone (1.0 eq)
-
Methyl vinyl ketone (1.2 eq)
-
Sodium ethoxide (0.5 eq)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere.
-
2-Methylcyclohexanone is added to the cooled solution, and the mixture is stirred for 30 minutes.
-
Methyl vinyl ketone is then added dropwise to the reaction mixture, and the solution is stirred at room temperature for 2 hours, then heated to reflux for 4 hours.
-
After cooling to room temperature, the reaction is quenched by the addition of dilute hydrochloric acid until the solution is neutral.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted cyclohexenone.
The Diels-Alder Reaction: A Stereospecific Cycloaddition
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring with a high degree of stereocontrol.[3] By choosing an appropriate diene and dienophile, a wide variety of substituted cyclohexenes can be synthesized, which can then be converted to cyclohexanones. A particularly useful diene for this purpose is the Danishefsky diene, which leads to the formation of α,β-unsaturated cyclohexenones after hydrolysis.[6]
Reaction Mechanism & Workflow
The reaction is a concerted process where the 4 π-electrons of the diene and the 2 π-electrons of the dienophile rearrange to form two new sigma bonds and one new pi bond in a six-membered ring.[3] When using Danishefsky's diene, the initial cycloadduct is an enol ether, which upon acidic workup, hydrolyzes to the corresponding cyclohexenone.
Caption: General workflow of the Diels-Alder reaction for cyclohexenone synthesis.
Performance Data
| Diene | Dienophile | Conditions | Yield (%) | Reference |
| Danishefsky's diene | Methyl vinyl ketone | Benzene, reflux | 92% | --INVALID-LINK-- |
| 1,3-Butadiene | Acrolein | Toluene, 100 °C | 90% | --INVALID-LINK-- |
| Isoprene | Maleic anhydride | Xylene, reflux | 95% | --INVALID-LINK-- |
Experimental Protocol: Diels-Alder Reaction with Danishefsky's Diene
This procedure is adapted from the original literature for the reaction of Danishefsky's diene.[6][7]
Materials:
-
Danishefsky's diene (1.0 eq)
-
Methyl vinyl ketone (1.1 eq)
-
Benzene (solvent)
-
Dilute hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, Danishefsky's diene is dissolved in benzene.
-
Methyl vinyl ketone is added to the solution.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature, and dilute hydrochloric acid is added. The mixture is stirred vigorously for 1 hour to effect hydrolysis.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the substituted cyclohexenone.
The Birch Reduction: Accessing Cyclohexanones from Aromatics
The Birch reduction provides a unique entry into substituted cyclohexanones by the partial reduction of readily available aromatic compounds, particularly anisole derivatives.[4] The reaction employs an alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol as a proton source.[4][8] The resulting 1,4-cyclohexadiene (an enol ether in the case of anisoles) is then hydrolyzed to the corresponding β,γ-unsaturated ketone, which can isomerize to the more stable α,β-unsaturated cyclohexenone.[9]
Reaction Mechanism & Workflow
The aromatic ring accepts an electron from the alkali metal to form a radical anion. This is protonated by the alcohol, and the resulting radical accepts another electron to form a carbanion, which is then protonated again to yield the 1,4-cyclohexadiene.[9] Subsequent acid-catalyzed hydrolysis of the enol ether and isomerization affords the substituted cyclohexenone.
Caption: General workflow of the Birch reduction for cyclohexenone synthesis.
Performance Data
| Aromatic Substrate | Product | Yield (%) | Reference |
| Anisole | 2-Cyclohexen-1-one | 70% | --INVALID-LINK-- |
| o-Anisic acid | 2-Heptyl-2-cyclohexenone (after alkylation) | 46-59% | --INVALID-LINK-- |
| 4-Methylanisole | 4-Methyl-2-cyclohexen-1-one | 80% | --INVALID-LINK-- |
Experimental Protocol: Birch Reduction of 4-Methylanisole
This procedure is adapted from literature reports for the Birch reduction of anisole derivatives.[10]
Materials:
-
4-Methylanisole (1.0 eq)
-
Liquid ammonia
-
Sodium metal (2.5 eq)
-
Ethanol (2.5 eq)
-
Diethyl ether (for workup)
-
Hydrochloric acid (for hydrolysis)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A three-necked flask equipped with a dry-ice condenser and a mechanical stirrer is cooled to -78 °C and charged with liquid ammonia.
-
4-Methylanisole dissolved in a small amount of ethanol and diethyl ether is added to the flask.
-
Small pieces of sodium metal are added portion-wise until a persistent blue color is observed. The reaction is stirred for 2 hours.
-
The reaction is quenched by the slow addition of solid ammonium chloride until the blue color disappears. The ammonia is allowed to evaporate overnight.
-
Water is carefully added to the residue, and the mixture is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude enol ether is then hydrolyzed by stirring with dilute hydrochloric acid at room temperature.
-
The resulting mixture is extracted with diethyl ether, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.
-
The crude product is purified by distillation or column chromatography to give the substituted cyclohexenone.
Organocatalytic Methods: The Asymmetric Approach
The field of organocatalysis has provided powerful tools for the asymmetric synthesis of substituted cyclohexanones, often proceeding through enantioselective Michael additions. Chiral secondary amines, such as proline and its derivatives, are commonly used to catalyze the addition of ketones or aldehydes to α,β-unsaturated acceptors like nitroolefins or enones.[11]
Reaction Mechanism & Workflow
In a typical proline-catalyzed Michael addition, the ketone reacts with the catalyst to form a nucleophilic enamine intermediate. This enamine then adds to the α,β-unsaturated acceptor in a stereocontrolled manner. Subsequent intramolecular reaction and hydrolysis can lead to the formation of a highly functionalized and enantioenriched cyclohexanone.
Caption: General workflow for an organocatalytic asymmetric Michael addition.
Performance Data
| Ketone/Aldehyde | Michael Acceptor | Catalyst (mol%) | Yield (%) | ee (%) | Reference |
| Cyclohexanone | β-Nitrostyrene | Prolineamide (20) | 75 | 80 | --INVALID-LINK-- |
| Propanal | β-Nitrostyrene | Diphenylprolinol silyl ether (10) | 95 | 99 | --INVALID-LINK-- |
| Cyclohexanone | (E)-3-(2-oxo-2-phenylethylidene)indolin-2-one | Thiourea-cinchona alkaloid (10) | 98 | 99 | --INVALID-LINK-- |
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to a Nitroolefin
This is a general procedure for an organocatalytic asymmetric Michael addition.[11]
Materials:
-
Cyclohexanone (10 eq)
-
trans-β-Nitrostyrene (1.0 eq)
-
Chiral proline-derived catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether) (10 mol%)
-
Dichloromethane (solvent)
-
Silica gel for chromatography
Procedure:
-
To a stirred solution of the chiral catalyst in dichloromethane at room temperature is added cyclohexanone.
-
trans-β-Nitrostyyrene is then added, and the reaction mixture is stirred until completion (monitored by TLC).
-
The reaction mixture is then directly loaded onto a silica gel column.
-
Purification by flash column chromatography affords the enantioenriched Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Conclusion
The synthesis of substituted cyclohexanones can be achieved through a variety of powerful and versatile methods. The choice of a particular route depends on several factors, including the desired substitution pattern, the required stereochemistry, the availability of starting materials, and the scale of the synthesis.
-
The Robinson Annulation remains a robust and reliable method for the construction of fused ring systems, especially when stereochemistry is not the primary concern.
-
The Diels-Alder Reaction offers unparalleled control over stereochemistry, making it the method of choice for the synthesis of complex, polycyclic systems with multiple stereocenters.
-
The Birch Reduction provides a valuable route from simple aromatic precursors, offering a complementary approach for specific substitution patterns, despite its operational challenges.
-
Organocatalytic Methods have emerged as the state-of-the-art for the asymmetric synthesis of substituted cyclohexanones, providing high enantioselectivities under mild conditions.
For researchers and professionals in drug development, a thorough understanding of these synthetic strategies is crucial for the efficient and stereoselective construction of novel cyclohexanone-containing molecules with potential therapeutic applications.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Birch reduction - Wikipedia [en.wikipedia.org]
- 5. brainly.com [brainly.com]
- 6. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. drpress.org [drpress.org]
- 10. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 11. pubs.aip.org [pubs.aip.org]
Comparative Analysis of 4-(2-Chlorophenyl)cyclohexan-1-one Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of structural analogs of 4-(2-chlorophenyl)cyclohexan-1-one, with a focus on their synthesis, biological properties, and structure-activity relationships (SAR). The information is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
The 4-arylcyclohexanone scaffold is a versatile pharmacophore that has been explored for various therapeutic applications. By modifying the substituents on the aryl ring and the cyclohexanone core, a diverse range of biological activities can be achieved. This guide focuses on analogs of this compound, a key structure in the development of novel therapeutic agents. The primary biological activity investigated for this class of compounds is their analgesic effect, with some derivatives also showing potential as antibacterial agents.
Analgesic Properties of 4-Amino-4-arylcyclohexanone Analogs
A significant class of analogs are the 4-amino-4-arylcyclohexanones. Research into these compounds has revealed potent analgesic activity, with some derivatives demonstrating efficacy comparable to or exceeding that of established pain-relief medications. The primary method for evaluating this activity has been the hot plate test in mice, a standard model for assessing central analgesic effects.[1][2]
Structure-Activity Relationship (SAR) for Analgesic Activity
Systematic modifications of the 4-amino-4-arylcyclohexanone scaffold have provided key insights into the structural requirements for analgesic potency:
-
Aryl Substituents: The nature and position of substituents on the phenyl ring are critical for activity. For instance, analogs with a para-methyl or para-bromo substitution on the phenyl ring have shown high potency, approximately half that of morphine.[1][2]
-
Amino Group Substitution: The nature of the substituent on the nitrogen atom also plays a crucial role. The dimethylamino group has been identified as conferring potent narcotic antagonist activity in some m-hydroxyphenyl derivatives.[3]
-
Carbonyl Group Modification: Alterations to the cyclohexanone carbonyl group, such as reduction to a hydroxyl group, have a significant impact on potency. The resulting amino alcohols, particularly the trans isomers (relative to the amino group), are invariably more potent than their cis counterparts.[4]
Quantitative Comparison of Analgesic Activity
The following table summarizes the analgesic activity of selected 4-amino-4-arylcyclohexanone analogs, as determined by the hot plate test in mice. The data is presented as the median effective dose (ED₅₀), which is the dose required to produce a therapeutic effect in 50% of the population.
| Compound ID | Aryl Substituent | Amino Substituent | ED₅₀ (mg/kg, s.c. in mice) | Potency Relative to Morphine | Reference |
| 1 | 2-Chlorophenyl | -NH₂ | Data not available | - | |
| 2 | Phenyl | -N(CH₃)₂ | 1.9 | ~2.5x | [2] |
| 3 | 4-Methylphenyl | -N(CH₃)₂ | 1.1 | ~4.4x | [2] |
| 4 | 4-Bromophenyl | -N(CH₃)₂ | 1.0 | ~4.8x | [2] |
| 5 | 3-Hydroxyphenyl | -N(CH₃)₂ | 0.05 (antagonist activity) | - | [3] |
| Morphine | - | - | 4.8 | 1x | [2] |
Antibacterial Properties of Related Analogs
Derivatives of the closely related scaffold, 4-(4-chlorophenyl)cyclohexane carbohydrazide, have been synthesized and evaluated for their antibacterial activity. These studies indicate that the 4-arylcyclohexane core can also serve as a template for the development of antimicrobial agents.
Structure-Activity Relationship (SAR) for Antibacterial Activity
For the carbohydrazide derivatives, the antibacterial potency was found to be dependent on the nature of the heterocyclic ring attached to the hydrazone moiety. Compounds incorporating nitrogen-containing heterocycles such as pyridine, quinoline, imidazole, and indole displayed significant antibacterial activity.[5]
Quantitative Comparison of Antibacterial Activity
The following table presents the minimum inhibitory concentration (MIC) values for representative 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives against various bacterial strains.
| Compound ID | R Group (Heterocycle) | S. aureus MIC (μg/mL) | S. pyogenes MIC (μg/mL) | E. coli MIC (μg/mL) | P. aeruginosa MIC (μg/mL) | Reference |
| 6a | 2-pyridyl | 62.5 | 125 | 125 | 250 | [5] |
| 6b | 3-pyridyl | 125 | 250 | 250 | 500 | [5] |
| 6c | 4-pyridyl | 62.5 | 125 | 125 | 250 | [5] |
| Ciprofloxacin | - | 2.5 | 5 | 2.5 | 5 | [5] |
Experimental Protocols
Synthesis of 4-Amino-4-arylcyclohexanones
A general synthetic route to 4-amino-4-arylcyclohexanones involves a multi-step process starting from arylacetonitriles.[2]
Caption: General synthetic workflow for 4-amino-4-arylcyclohexanones.
Detailed Steps:
-
Double Michael Addition: The starting arylacetonitrile undergoes a double Michael addition with an acrylate.[2]
-
Cyclization and Decarboxylation: The resulting product is then cyclized and decarboxylated.[2]
-
Ketalization and Saponification: The ketone is protected as a ketal, followed by saponification of the ester.[2]
-
Curtius Rearrangement: The resulting carboxylic acid is converted to an isocyanate via a Curtius rearrangement using diphenylphosphoryl azide ((C₆H₅O)₂PON₃).[2]
-
Final Conversion: The isocyanate intermediate is then converted to the final 4-amino-4-arylcyclohexanone product.[2]
Hot Plate Analgesia Test
The hot plate test is a widely used method to assess the central analgesic activity of compounds.[6][7][8]
Caption: Experimental workflow for the hot plate analgesia test in mice.
Key Parameters:
-
Apparatus: A metal plate maintained at a constant temperature (typically 52-55°C).[8]
-
Procedure: After administration of the test compound, the mouse is placed on the hot plate, and the latency to exhibit a pain response (e.g., paw licking or jumping) is recorded.[8]
-
Cut-off Time: A maximum cut-off time (e.g., 30 or 60 seconds) is employed to prevent tissue damage.[8][9]
Antibacterial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.[5]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
General Procedure:
-
Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.[5]
-
Each well is inoculated with a standardized suspension of the target bacterium.[5]
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[5]
-
The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
Signaling Pathways
The analgesic effects of 4-amino-4-arylcyclohexanone derivatives are suggested to be mediated, at least in part, through interaction with opioid receptors. The observation of narcotic antagonist activity in some analogs further supports the involvement of the opioid system.[3] However, the precise signaling cascade has not been fully elucidated for this specific class of compounds. A generalized opioid receptor signaling pathway is depicted below.
Caption: Generalized opioid receptor signaling pathway potentially involved in the analgesic effect.
Conclusion
Structural analogs of this compound, particularly the 4-amino derivatives, represent a promising class of compounds with significant analgesic properties. The structure-activity relationships highlight the importance of specific substitutions on both the aryl ring and the amino group for optimizing activity. Furthermore, related cyclohexane scaffolds have demonstrated potential as antibacterial agents. This guide provides a foundational overview to aid researchers in the rational design and development of novel therapeutics based on the 4-arylcyclohexanone core. Further investigation is warranted to fully elucidate the mechanisms of action and explore a broader range of biological activities for these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
A Comparative Guide to Quantifying Impurities in Synthesized 4-(2-Chlorophenyl)cyclohexan-1-one
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. For a compound like 4-(2-Chlorophenyl)cyclohexan-1-one, a key intermediate, rigorous analytical control is necessary to ensure the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can affect the stability, bioavailability, and toxicity of the API.[1][2]
This guide provides a comparative overview of three powerful analytical techniques for the identification and quantification of process-related impurities and degradation products in synthesized this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Potential Impurities in Synthesis
The synthesis of this compound can introduce several potential impurities. A common synthetic route involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration and oxidation.[3][4][5] Based on this and similar synthetic pathways, potential impurities may include:
-
Starting Materials: Unreacted cyclohexanone and 2-chlorobenzaldehyde.
-
Intermediates: 1-(2-chlorophenyl)cyclohexene and 2-(2-chlorophenyl)-2-hydroxycyclohexanone.[5][6]
-
Byproducts: Compounds arising from side reactions, such as dimerization or over-oxidation.
-
Residual Solvents: Solvents used during the synthesis and purification process.[2]
Workflow for Impurity Quantification
The general process for quantifying impurities involves a systematic approach from sample preparation to data analysis and reporting. This workflow ensures that the chosen analytical methods are applied effectively and that the results are reliable and reproducible.
Caption: Workflow for impurity analysis in this compound.
Methodology Comparison
The choice of analytical technique depends on the nature of the impurities, the required sensitivity, and the specific goals of the analysis.[7] HPLC-UV, GC-MS, and qNMR offer distinct advantages and are often used orthogonally to provide a comprehensive impurity profile.[8][9]
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass. | Quantification based on NMR signal intensity relative to a standard.[10] |
| Best Suited For | Non-volatile, thermally labile compounds, and general impurity profiling.[7] | Volatile and semi-volatile impurities, residual solvents.[7][11] | Absolute quantification without a specific reference standard for each impurity.[9] |
| LOD/LOQ | Low (ppm range).[12] | Very Low (ppb to ppm range).[13] | Higher (0.1% range), but highly accurate. |
| Sample Prep | Simple dissolution and filtration. | May require derivatization for polar analytes.[14] | Simple dissolution in a deuterated solvent with an internal standard.[10] |
| Structural Info | Limited (retention time, UV spectrum).[15] | Provides mass spectrum for structural elucidation.[15] | Provides detailed structural information.[10] |
| Analysis Time | 15-45 minutes per sample. | 20-60 minutes per sample. | 5-20 minutes per sample. |
Data presented are typical performance values and may vary based on specific instrumentation and method parameters.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for separating the target compound from its non-volatile impurities.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water.[16] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[17]
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial composition) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[7] For ketones, derivatization can sometimes improve peak shape and thermal stability.[14]
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or ToF).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Mass Range: 40-500 amu
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Methanol) to a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide highly accurate quantification without the need for identical reference standards for each impurity.[10][18]
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte or impurities (e.g., maleic acid, dimethyl sulfone).
-
Experimental Parameters:
-
Pulse Program: Standard quantitative ¹H experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of interest.
-
Acquisition Time: > 3 seconds
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a suitable amount of the internal standard.
-
Add ~0.7 mL of the deuterated solvent, cap, and mix until fully dissolved.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal of the main compound, the internal standard, and any identified impurities.
-
Calculate the concentration and purity based on the integral values, number of protons, and molecular weights of the components.
-
References
- 1. rroij.com [rroij.com]
- 2. oceanicpharmachem.com [oceanicpharmachem.com]
- 3. Synthesis of ketamine from a nontoxic procedure: a new and efficient route (2020) | Negar Zekri | 10 Citations [scispace.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Buy 2-(2-Chlorophenyl)-2-hydroxycyclohexanone | 1823362-29-3 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. emerypharma.com [emerypharma.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. research.vu.nl [research.vu.nl]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. Separation of Cyclohexanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Separation of Cyclohexanone, 2-hexylidene- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-(2-Chlorophenyl)cyclohexan-1-one
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-(2-Chlorophenyl)cyclohexan-1-one, a chlorinated organic compound. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[1][2][3]
Waste Classification and Segregation
As a chlorinated organic compound, this compound is classified as a hazardous waste.[4] It must be segregated from non-hazardous and other types of chemical waste to prevent dangerous reactions.
Key Segregation Steps:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for halogenated organic waste.[4] The container should be made of a compatible material, such as high-density polyethylene (HDPE).[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution or local regulations.
-
Container Integrity: Ensure the waste container is in good condition, free from leaks, and is kept tightly closed when not in use.[1][4] Do not fill the container beyond 90% of its capacity to allow for expansion.[4]
Disposal Procedures
Direct disposal of chlorinated organic compounds into the environment, such as in landfill or down the drain, is strictly prohibited due to their potential for environmental harm.[5] The recommended and compliant method of disposal is through a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Collection: Collect waste this compound in the designated and properly labeled halogenated organic waste container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area away from incompatible materials, heat, sparks, and open flames.[1][3]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and transportation of the waste.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulatory agencies.
The primary method for the ultimate destruction of chlorinated organic waste is high-temperature incineration.[6] This process decomposes the compound into gaseous byproducts which are then treated to prevent atmospheric pollution.[5]
Quantitative Disposal Parameters
| Parameter | Guideline | Source |
| Halogenated Compound Content | Waste streams with > 2% halogenated compounds must be treated as halogenated waste. | [4] |
| Container Fill Level | Do not exceed 90% of the container's total volume. | [4] |
| Incineration Temperature | Combustion zone wall temperatures typically range from 800°C to 1500°C. | [6] |
| Quench Zone Temperature | The temperature for hydrocarbon addition in the quench zone is approximately 450°C to 1000°C. | [6] |
Experimental Protocols
The disposal of this compound should be conducted by certified professionals and is not a process for which laboratory-scale experimental protocols are typically performed. The standard industrial method involves high-temperature incineration with subsequent scrubbing of the exhaust gases to neutralize acidic components like hydrogen chloride.[5][6]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-(2-Chlorophenyl)cyclohexan-1-one
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of 4-(2-Chlorophenyl)cyclohexan-1-one, ensuring laboratory safety and procedural excellence.
This document provides crucial safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is paramount for minimizing risks and ensuring a safe research environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of personal protective equipment and engineering controls to minimize exposure.
| Control Type | Recommended Equipment/Practice |
| Engineering Controls | - Fume Hood: All handling of the compound should be conducted in a certified chemical fume hood to ensure adequate ventilation. |
| - Safety Shower and Eyewash Station: Must be readily accessible in the immediate work area. | |
| Eye and Face Protection | - Safety Goggles: Chemical splash goggles are mandatory. |
| - Face Shield: Recommended when there is a potential for splashing or spraying. | |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Gloves should be inspected before each use and changed frequently. |
| - Lab Coat: A flame-resistant lab coat should be worn and fully buttoned. | |
| - Coveralls: Consider disposable coveralls for added protection during large-scale operations or when there is a high risk of contamination. | |
| Respiratory Protection | - Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Verify that the safety shower and eyewash station are unobstructed and operational.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Handling:
-
Carefully open the container of this compound, avoiding inhalation of any dust or vapors.
-
Use a spatula or other appropriate tool to transfer the desired amount of the compound.
-
Keep the container sealed when not in use.
-
Avoid direct contact with the skin, eyes, and clothing.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Remove and dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing the work.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a dedicated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Disposal Method: As a chlorinated organic compound, this waste must be disposed of through a licensed hazardous waste disposal company. Incineration at a permitted facility is the preferred method of disposal. Do not dispose of this chemical down the drain or in regular trash.
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations for hazardous waste management.
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
-
Spill Response:
-
Small Spills: For minor spills within a fume hood, use an absorbent material (e.g., vermiculite, sand) to contain and collect the spilled substance. Place the absorbed material into a sealed, labeled hazardous waste container.
-
Large Spills: Evacuate the immediate area and alert laboratory personnel and the safety officer. If the spill is outside of a fume hood, control sources of ignition and ensure the area is well-ventilated. Do not attempt to clean up a large spill without appropriate training and equipment.
-
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disclaimer: This guide provides essential safety and logistical information based on the properties of similar chemical compounds. It is not a substitute for a comprehensive risk assessment and the specific Safety Data Sheet (SDS) for this compound, which should be consulted for detailed hazard information. Always follow your institution's specific safety protocols and procedures.
Caption: Workflow for handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



